molecular formula C11H12N2O5 B1429506 3-(Morpholin-4-YL)-4-nitrobenzoic acid CAS No. 1134335-58-2

3-(Morpholin-4-YL)-4-nitrobenzoic acid

Cat. No.: B1429506
CAS No.: 1134335-58-2
M. Wt: 252.22 g/mol
InChI Key: QCUUEEDAOFTYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-4-YL)-4-nitrobenzoic acid (CAS 1134335-58-2) is a high-purity benzoic acid derivative supplied with a guaranteed purity of 98% . This compound features a morpholine ring substituted at the 3-position and a nitro group at the 4-position of the benzoic acid scaffold, a structure that makes it a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis . Its molecular formula is C11H12N2O5 . Researchers utilize this and related morpholinyl-nitrobenzoic acids as key precursors in the development of more complex molecules, particularly in the synthesis of pharmaceutical candidates and specialized organic compounds . The presence of both the electron-donating morpholine group and the electron-withdrawing nitro group on the same aromatic ring creates a unique electronic profile, which can be exploited to fine-tune the properties of target molecules. This chemical is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-morpholin-4-yl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(13(16)17)10(7-8)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUUEEDAOFTYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ciprofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound designated by CAS number 1134335-58-2 presents a notable ambiguity in publicly accessible databases, being associated with both the chemical intermediate 3-(Morpholin-4-yl)-4-nitrobenzoic acid and, more prominently in pharmaceutical contexts, with Ciprofloxacin Hydrochloride. The United States Pharmacopeia (USP) assigns the catalog number 1134335 to its Ciprofloxacin Hydrochloride reference standard.[1] Given its extensive use as a broad-spectrum antibiotic and its relevance to drug development, this guide will focus on the physicochemical properties of Ciprofloxacin Hydrochloride.

Ciprofloxacin is a second-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[2][3] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[4][5] The hydrochloride salt is commonly used in pharmaceutical formulations. A thorough understanding of its physical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy.

This guide provides a comprehensive overview of the core physicochemical properties of Ciprofloxacin Hydrochloride, detailing the experimental methodologies for their determination and the scientific rationale behind these approaches.

Chemical and Physical Properties

A summary of the key physicochemical properties of Ciprofloxacin Hydrochloride is presented below.

PropertyValueReferences
Appearance Faintly yellowish to light yellow crystalline substance.[2][6]
Molecular Formula C₁₇H₁₈FN₃O₃·HCl·H₂O (monohydrate)[2]
Molecular Weight 385.82 g/mol (monohydrate)[2]
Melting Point 318-320 °C (monohydrate)[6]
Solubility Water: Approx. 36 mg/mL at 25 °C. Soluble in dilute (0.1N) hydrochloric acid. Practically insoluble in ethanol.[6][7]
pKa 6.09 (carboxylic acid), 8.74 (piperazinyl nitrogen)[6]
LogP (non-ionized) 0.28[6]
Appearance and Basic Characteristics

Ciprofloxacin hydrochloride is a faintly yellowish to light yellow crystalline powder.[2][7] This visual characteristic is an initial, albeit non-specific, indicator of material identity and purity.

Molecular Structure and Weight

The chemical structure of Ciprofloxacin comprises a quinolone core with a cyclopropyl group at position 1, a fluoro group at position 6, a piperazine moiety at position 7, and a carboxylic acid at position 3. The hydrochloride salt form is typically a monohydrate.[2]

Diagram of Ciprofloxacin Hydrochloride Structure:

Caption: Chemical structure of Ciprofloxacin Hydrochloride.

Melting Point Determination

The melting point of Ciprofloxacin monohydrochloride monohydrate is reported to be in the range of 318-320 °C.[6]

Experimental Protocol: Capillary Melting Point Determination

This technique is a standard pharmacopeial method for determining the melting range of a crystalline solid.

  • Sample Preparation: A small amount of the finely powdered, dry Ciprofloxacin Hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Scientific Rationale: A sharp melting range is indicative of a high degree of purity for a crystalline compound. Impurities tend to broaden and depress the melting range. This method is fundamental for quality control and batch-to-batch consistency checks.

Solubility Profile

The solubility of Ciprofloxacin Hydrochloride is pH-dependent due to its zwitterionic nature, possessing both a carboxylic acid and a basic piperazinyl group.[8]

  • In Water: Approximately 36 mg/mL at 25 °C.[6]

  • In Acidic Media: It is soluble in dilute (0.1N) hydrochloric acid.[6] The protonation of the piperazinyl nitrogen in acidic conditions increases its aqueous solubility.

  • In Organic Solvents: It is practically insoluble in ethanol.[7]

Experimental Protocol: Equilibrium Solubility Method

  • Sample Preparation: An excess amount of Ciprofloxacin Hydrochloride is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of Ciprofloxacin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[7][9][10][11][12]

Scientific Rationale: Solubility is a critical parameter for drug development as it directly influences bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed. The pH-dependent solubility of Ciprofloxacin is particularly important, as the pH varies along the gastrointestinal tract.

Dissociation Constant (pKa)

The pKa values for Ciprofloxacin are approximately 6.09 for the carboxylic acid group and 8.74 for the nitrogen on the piperazinyl ring.[6] These values dictate the ionization state of the molecule at different pH values.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of Ciprofloxacin Hydrochloride is dissolved in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values are determined from the half-equivalence points on the curve.

Diagram of Ciprofloxacin Ionization States:

G A Cationic (pH < 6.09) B Zwitterionic (pH 6.09 - 8.74) A->B Deprotonation of Carboxylic Acid C Anionic (pH > 8.74) B->C Deprotonation of Piperazinyl Group G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Ciprofloxacin HCl B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Inject Sample onto C18 Column C->D E Elute with Mobile Phase (e.g., ACN/Buffer) D->E F Detect at 278 nm E->F G Integrate Peak Area F->G H Quantify against Reference Standard G->H

Sources

The Emerging Therapeutic Potential of Morpholino-Nitrobenzoic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Opportunity

In the relentless pursuit of novel therapeutic agents, the convergence of distinct pharmacophores into a singular molecular entity often yields compounds with intriguing and potent biological activities. This guide delves into the scientific landscape of morpholino-nitrobenzoic acids, a class of compounds that marries the privileged morpholine scaffold with the electronically versatile nitrobenzoic acid moiety. While research into these specific hybrid molecules is still nascent, the wealth of data on their constituent parts and closely related analogs points toward a promising frontier in the development of new anticancer and antimicrobial agents. This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, providing a foundational understanding of the synthesis, potential biological activities, and methodologies for the evaluation of morpholino-nitrobenzoic acids.

The Chemical Architecture: A Synergy of Function

The morpholino-nitrobenzoic acid scaffold combines two key chemical entities, each contributing unique properties that can influence the molecule's overall biological profile.

  • The Morpholine Moiety: The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in known drugs and bioactive molecules.[1] Its presence can enhance drug-like properties such as aqueous solubility, metabolic stability, and bioavailability. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • The Nitrobenzoic Acid Moiety: The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the benzoic acid ring. This electronic perturbation can be crucial for molecular recognition by target proteins.[2] Furthermore, the nitroaromatic core is a key feature of several hypoxia-activated prodrugs in cancer therapy.[3][4] In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species, offering a degree of tumor selectivity.[3][4] The carboxylic acid group provides a handle for further derivatization and can also participate in hydrogen bonding interactions within a target's binding site.

The combination of these two moieties in morpholino-nitrobenzoic acids creates a diverse chemical space for exploration, with the potential for tunable electronic, steric, and pharmacokinetic properties. The specific substitution pattern of the morpholino and nitro groups on the benzoic acid ring is expected to have a profound impact on the biological activity, a concept central to the structure-activity relationship (SAR) studies discussed later in this guide.

Synthetic Pathways: Crafting the Molecular Tools

The synthesis of morpholino-nitrobenzoic acids typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The general strategy involves the displacement of a halogen, usually chlorine or fluorine, from a nitro-substituted halobenzoic acid by the secondary amine of morpholine. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.

Synthesis of 4-Morpholino-3-nitrobenzoic Acid

A common and efficient method for the synthesis of 4-morpholino-3-nitrobenzoic acid involves the microwave-assisted reaction of 4-chloro-3-nitrobenzoic acid with morpholine.[5][6]

4-Chloro-3-nitrobenzoic_Acid 4-Chloro-3-nitrobenzoic Acid 4-Morpholino-3-nitrobenzoic_Acid 4-Morpholino-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic_Acid->4-Morpholino-3-nitrobenzoic_Acid + Morpholine Microwave, 160°C Butanol Morpholine Morpholine

Caption: Synthesis of 4-Morpholino-3-nitrobenzoic Acid.

Synthesis of 2-Morpholino-5-nitrobenzoic Acid

The synthesis of 2-morpholino-5-nitrobenzoic acid can be inferred from the synthesis of its precursor, 2-chloro-5-nitrobenzoic acid, followed by a similar nucleophilic aromatic substitution with morpholine. The synthesis of 2-chloro-5-nitrobenzoic acid starts from o-chlorobenzoic acid.[7][8]

o-Chlorobenzoic_Acid o-Chlorobenzoic Acid 2-Chloro-5-nitrobenzoic_Acid 2-Chloro-5-nitrobenzoic Acid o-Chlorobenzoic_Acid->2-Chloro-5-nitrobenzoic_Acid HNO₃, H₂SO₄ 2-Morpholino-5-nitrobenzoic_Acid 2-Morpholino-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic_Acid->2-Morpholino-5-nitrobenzoic_Acid + Morpholine Heat

Caption: Synthetic Route to 2-Morpholino-5-nitrobenzoic Acid.

Potential Biological Activities: A Dual Threat

The unique hybrid structure of morpholino-nitrobenzoic acids suggests potential for both anticancer and antimicrobial activities.

Anticancer Potential: Targeting Aberrant Cell Signaling

While direct evidence for the anticancer activity of the parent morpholino-nitrobenzoic acids is limited, studies on closely related analogs provide compelling rationale for their investigation in oncology.

3.1.1. Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

A key putative target for this class of compounds is phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the aberrant choline metabolism of cancer cells.[9][10][11] Dysregulation of PC-PLC activity has been linked to increased cell proliferation, signaling, and survival in various cancers, including breast and ovarian cancer.[9][12][13]

A study on 2-morpholinobenzoic acid derivatives (specifically 2-morpholino-5-N-benzylamino benzoic acid derivatives) demonstrated their ability to inhibit PC-PLC and exert antiproliferative effects against MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer) cell lines.[9] This suggests that the 2-morpholinobenzoic acid scaffold is a valid starting point for the design of PC-PLC inhibitors.

Growth_Factors Growth Factors (e.g., EGF, HER2) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., EGFR, HER2) Growth_Factors->Receptor_Tyrosine_Kinases PC_PLC PC-PLC Receptor_Tyrosine_Kinases->PC_PLC activates Phosphocholine Phosphocholine PC_PLC->Phosphocholine Downstream_Signaling Downstream Signaling (e.g., AKT, ERK) Phosphocholine->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Morpholino_Nitrobenzoic_Acid Morpholino-Nitrobenzoic Acid Morpholino_Nitrobenzoic_Acid->PC_PLC inhibits

Caption: Putative Mechanism of Anticancer Activity via PC-PLC Inhibition.

3.1.2. Hypoxia-Activated Prodrugs

The nitroaromatic core of these compounds also raises the possibility of their function as hypoxia-activated prodrugs.[3][4] In the hypoxic microenvironment of solid tumors, nitroreductase enzymes can reduce the nitro group to generate reactive nitrogen species that are cytotoxic.[3][4] This mechanism offers a potential for selective tumor cell killing while sparing healthy, well-oxygenated tissues.

3.1.3. Inhibition of Cancer Cell Migration

A study on 4-methyl-3-nitrobenzoic acid, a structurally related compound, demonstrated its ability to inhibit the migration of non-small cell lung cancer cells.[1] This suggests that nitrobenzoic acid derivatives may have antimetastatic potential.

3.1.4. Structure-Activity Relationship (SAR) Insights

Although a comprehensive SAR for morpholino-nitrobenzoic acids is yet to be established, preliminary data from related scaffolds provide valuable starting points. For 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors, modifications to the benzoic acid ring and the morpholine moiety are expected to significantly impact activity.[9] For nitroaromatic anticancer agents, the position of the nitro group and the presence of other substituents influence their reductive activation and alkylating properties.[14]

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[6]
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-oneHuman hepatocellular liver carcinoma (HepG2)0.06[6]
Antimicrobial Activity: A Renewed Arsenal Against Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Nitroaromatic compounds have a long history of use as antimicrobials, and the inclusion of a morpholine ring can enhance their activity.

3.2.1. Broad-Spectrum Antibacterial Potential

A study on derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide revealed significant antibacterial activity, particularly against Gram-positive bacteria.[5] For instance, a semicarbazide derivative containing a 4-bromophenyl moiety showed potent activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[5]

Derivatives of 2-chloro-5-nitrobenzoic acid have also been investigated as potential next-generation antibacterials, showing broad inhibitory profiles against both Gram-positive and Gram-negative bacteria.[15][16]

Table 2: Antimicrobial Activity of Selected Morpholino-Nitrobenzoic Acid Derivatives

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
Semicarbazide of 4-(morpholin-4-yl)-3-nitrobenzohydrazide (4-bromophenyl)Enterococcus faecalis3.91[5]
Thiosemicarbazide of 4-(morpholin-4-yl)-3-nitrobenzohydrazide (4-trifluoromethylphenyl)Gram-positive strains31.25 - 62.5[5]

3.2.2. Mechanism of Antimicrobial Action

The antimicrobial action of nitroaromatic compounds is often attributed to the reductive activation of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death. The morpholine moiety may contribute to the compound's ability to penetrate the bacterial cell wall and membrane.

Experimental Protocols: A Guide to In Vitro Evaluation

This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activity of morpholino-nitrobenzoic acids.

Synthesis and Characterization

4.1.1. General Synthesis of 4-Morpholino-3-nitrobenzoic Acid[5][6]

  • To a microwave reaction vessel, add 4-chloro-3-nitrobenzoic acid (1.0 eq), morpholine (2.3 eq), and n-butanol.

  • Seal the vessel and heat the mixture using microwave irradiation to 160 °C for 20 minutes.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to yield the product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_synthesis Synthesis Workflow Start Start: 4-Chloro-3-nitrobenzoic Acid + Morpholine Microwave Microwave Irradiation 160°C, 20 min Start->Microwave Acidification Acidification (HCl) Microwave->Acidification Filtration Filtration & Washing Acidification->Filtration Drying Drying Filtration->Drying Product Product: 4-Morpholino-3-nitrobenzoic Acid Drying->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Workflow for the Synthesis of 4-Morpholino-3-nitrobenzoic Acid.

Anticancer Activity Assays

4.2.1. Cell Viability Assay (MTT Assay)[8][17][18][19][20]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the morpholino-nitrobenzoic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.2.2. Cell Migration Assay (Scratch Wound Healing Assay)[16]

This assay assesses the effect of the compounds on cell migration.

  • Create a Monolayer: Grow cells to full confluency in a 6-well plate.

  • Create a "Scratch": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Antimicrobial Activity Assay

4.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action Assay

4.4.1. PC-PLC Enzyme Inhibition Assay (Amplex Red Assay)[3]

This assay measures the activity of PC-PLC.

  • Prepare Cell Lysates: Prepare whole-cell lysates from cancer cells.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Amplex Red reagent, horseradish peroxidase, choline oxidase, alkaline phosphatase, and the cell lysate.

  • Initiate Reaction: Add the substrate, phosphatidylcholine, to initiate the reaction.

  • Incubate and Measure: Incubate the plate at 37°C and measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm at various time points.

  • Inhibitor Assay: To test for inhibition, pre-incubate the cell lysate with the morpholino-nitrobenzoic acid derivative before adding the substrate.

Future Directions and Conclusion

The exploration of morpholino-nitrobenzoic acids as potential therapeutic agents is a field ripe with opportunity. The foundational knowledge of their constituent chemical moieties, coupled with promising preliminary data on related analogs, provides a strong impetus for further investigation.

Key areas for future research include:

  • Systematic Synthesis and Screening: A comprehensive library of morpholino-nitrobenzoic acid isomers and their derivatives should be synthesized and screened for both anticancer and antimicrobial activities to establish a robust structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds is crucial. Investigating their effects on PC-PLC activity and their potential as hypoxia-activated prodrugs should be a priority.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC - NIH. [Link]

  • Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells. PubMed Central. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [Link]

  • 2-Amino-5-nitrobenzoic acid. ResearchGate. [Link]

  • Reductive activation of nitroheterocyclic compounds. PubMed. [Link]

  • In vivo Detection of Phospholipase C by Enzyme-Activated Near-infrared Probes. NIH. [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC - NIH. [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]

  • Production process of 2-chloro-5-nitrobenzoic acid.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC - NIH. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Scratch Assay protocol. [Link]

  • Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. PMC. [Link]

  • Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy. Frontiers. [Link]

  • Scratch Wound Healing Assay. Bio-protocol. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration. PubMed. [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Phosphatidylcholine-Specific Phospholipase C Activation in Epithelial Ovarian Cancer Cells. [Link]

  • Phosphatidylcholine-specific phospholipase C inhibition reduces HER2-overexpression, cell proliferation and in vivo tumor growth in a highly tumorigenic ovarian cancer model. Oncotarget. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers. [Link]

  • Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Scratch Wound Healing Assay. PubMed. [Link]

  • Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy. PubMed Central. [Link]

Sources

3-(Morpholin-4-YL)-4-nitrobenzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Morpholin-4-YL)-4-nitrobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

3-(Morpholin-4-YL)-4-nitrobenzoic acid is a synthetic organic compound that has emerged as a versatile intermediate in the synthesis of novel bioactive molecules. While direct and extensive research on the specific mechanism of action of this parent compound is not yet prevalent in the public domain, a comprehensive analysis of its derivatives and structurally related analogs provides significant insights into its potential biological activities. This guide synthesizes the available data to propose putative mechanisms of action, details relevant experimental protocols for its investigation, and provides a forward-looking perspective for researchers in drug discovery and development.

Introduction and Chemical Profile

3-(Morpholin-4-YL)-4-nitrobenzoic acid, a substituted nitrobenzoic acid containing a morpholine moiety, serves as a crucial building block in medicinal chemistry. The presence of the electron-withdrawing nitro group and the versatile morpholine ring makes it a valuable scaffold for generating a diverse library of derivative compounds with potential therapeutic applications. These derivatives have shown a range of biological activities, including antibacterial and anticancer properties[1].

The synthesis of 3-(Morpholin-4-YL)-4-nitrobenzoic acid is typically achieved through a microwave-assisted aromatic nucleophilic substitution reaction between 4-chloro-3-nitrobenzoic acid and morpholine[1][2]. This method is efficient and results in a good yield of the desired product.

Putative Mechanisms of Action Based on Derivative and Analog Studies

Direct studies on the mechanism of action of 3-(Morpholin-4-YL)-4-nitrobenzoic acid are limited. However, by examining the biological effects of its derivatives and structurally similar compounds, we can infer potential pathways and molecular targets.

Inhibition of Cancer Cell Migration and Cytoskeletal Dynamics

A structurally related compound, 4-methyl-3-nitrobenzoic acid, has been identified as an inhibitor of cancer cell migration.[3]. This compound was found to significantly inhibit epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in non-small cell lung cancer (NSCLC) cells. The underlying mechanism involves the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, which are critical processes for cell motility[3]. Given the structural similarity, it is plausible that 3-(Morpholin-4-YL)-4-nitrobenzoic acid could exert similar effects on the cancer cell cytoskeleton.

Proposed Signaling Pathway: Inhibition of EGF-Induced Cell Migration

EGF_Pathway cluster_membrane Cell Membrane EGFR EGFR Cofilin_P Phosphorylated Cofilin EGFR->Cofilin_P Induces EGF EGF EGF->EGFR Binds Actin_Poly Actin Polymerization Cofilin_P->Actin_Poly Promotes Cell_Migration Cell Migration Actin_Poly->Cell_Migration Enables Compound 3-(Morpholin-4-YL) -4-nitrobenzoic acid (Putative) Compound->Cofilin_P Inhibits (Hypothesized)

Caption: Putative inhibition of the EGF signaling pathway by 3-(Morpholin-4-YL)-4-nitrobenzoic acid.

Antimicrobial Activity through Disruption of Essential Cellular Processes

Derivatives of 3-(Morpholin-4-YL)-4-nitrobenzoic acid, such as thiosemicarbazides and semicarbazides, have demonstrated antibacterial potential, particularly against Gram-positive bacteria[1]. The mechanism of action for such compounds often involves the inhibition of essential enzymes or the disruption of the bacterial cell membrane. For instance, some thiosemicarbazides are known to act as inhibitors of topoisomerase IV, an enzyme crucial for bacterial DNA replication[1]. The presence of the morpholine substituent in these derivatives, however, did not appear to enhance the biological activity in the cited study[1].

Nitroaromatic compounds, in general, are known to possess a broad spectrum of biological activities, which can be attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components[4].

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms of action for 3-(Morpholin-4-YL)-4-nitrobenzoic acid, a series of in vitro and in silico experiments can be conducted.

Synthesis of 3-(Morpholin-4-YL)-4-nitrobenzoic Acid

A detailed protocol for the synthesis of the parent compound is essential for further studies.

Table 1: Synthesis Protocol for 3-(Morpholin-4-YL)-4-nitrobenzoic acid [1][2]

StepProcedureReagents and Conditions
1 Reaction Setup Charge a high-pressure microwave glass reactor with 4-chloro-3-nitrobenzoic acid (40 mmol), morpholine (92 mmol), and butanol (8 mL).
2 Microwave Synthesis Seal the reactor and heat the mixture using microwave irradiation to 160 °C. Maintain this temperature with stirring for 20 minutes.
3 Precipitation After cooling, pour the reaction mixture into a solution of saturated hydrochloric acid (50 mL) in water (300 mL). Promote precipitation by adding NaCl (25 g).
4 Isolation and Purification Filter the solid product, wash with water, and air-dry. The compound can be used without further purification for many applications.

Experimental Workflow: Synthesis and Initial Screening

Synthesis_Workflow Start Start: 4-chloro-3-nitrobenzoic acid + Morpholine Microwave Microwave Synthesis (160°C, 20 min) Start->Microwave Precipitation Acidic Precipitation (HCl, NaCl) Microwave->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product 3-(Morpholin-4-YL) -4-nitrobenzoic acid Filtration->Product Screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) Product->Screening

Caption: Workflow for the synthesis and initial biological evaluation of the target compound.

In Vitro Assays for Anticancer Activity

To investigate the potential anticancer effects, a panel of human cancer cell lines can be utilized.

Table 2: In Vitro Anticancer Assay Protocol

AssayCell LinesProcedureEndpoint
Cytotoxicity HCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast)[5]Treat cells with varying concentrations of the compound for 48-72 hours.Determine IC50 values using an MTT or similar viability assay.
Cell Migration A549 (NSCLC)[3]Perform a wound-healing or transwell migration assay in the presence or absence of EGF and the compound.Quantify the inhibition of cell migration.
Actin Polymerization A549 (NSCLC)[3]Stain cells with fluorescently labeled phalloidin after treatment with EGF and the compound.Visualize and quantify changes in F-actin content and organization via fluorescence microscopy.
Cofilin Phosphorylation A549 (NSCLC)[3]Perform Western blot analysis on cell lysates using antibodies specific for phosphorylated cofilin and total cofilin.Determine the ratio of phosphorylated to total cofilin.
In Vitro Assays for Antimicrobial Activity

The antimicrobial potential can be assessed against a panel of pathogenic bacteria.

Table 3: In Vitro Antimicrobial Assay Protocol

AssayBacterial StrainsProcedureEndpoint
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus, Enterococcus faecalis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative)[1]Use a broth microdilution method with serial dilutions of the compound.Determine the lowest concentration that inhibits visible bacterial growth.
Enzyme Inhibition Purified Topoisomerase IVMeasure the enzyme's ability to relax supercoiled DNA in the presence of the compound.Determine the IC50 for enzyme inhibition.

Conclusion and Future Directions

While 3-(Morpholin-4-YL)-4-nitrobenzoic acid is primarily recognized as a synthetic intermediate, the biological activities of its derivatives and structurally similar compounds suggest that it may possess inherent anticancer and antimicrobial properties. The proposed mechanisms, including the inhibition of cancer cell migration via disruption of the actin cytoskeleton and potential antimicrobial actions, warrant further investigation.

Future research should focus on direct biological evaluation of 3-(Morpholin-4-YL)-4-nitrobenzoic acid to confirm these hypotheses. Elucidating its precise molecular targets will be crucial for its potential development as a therapeutic agent. Structure-activity relationship (SAR) studies on a broader range of derivatives will also be valuable in optimizing its biological profile.

References

  • Karczmarzyk, Z., Wysocki, W., & Fruzinski, A. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 26(16), 4987. [Link]

  • Chen, J., et al. (2014). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Oncology Letters, 8(5), 2245-2249. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from [Link]

  • Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 12(10), 6045-6059. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Morpholino-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Morpholino-4-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a nitro-activated aromatic ring coupled with a morpholine moiety, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. The morpholine group is a privileged scaffold in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides a comprehensive, field-proven protocol for the synthesis of 3-morpholino-4-nitrobenzoic acid from commercially available 4-chloro-3-nitrobenzoic acid.

The synthetic route is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the construction of arylamines and arylethers. This application note is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific principles governing the reaction, ensuring both reproducibility and a deeper understanding of the process.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of 3-morpholino-4-nitrobenzoic acid proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-rich morpholine acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-chloro-3-nitrobenzoic acid and displacing the chloride leaving group.

The success of this reaction is critically dependent on the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group, in this case, the nitro group (-NO₂), positioned ortho and para to the leaving group (chloride), is essential. The nitro group powerfully deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. It achieves this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

Diagram of the SNAr Reaction Mechanism

SNAr_Mechanism reactant1 4-Chloro-3-nitrobenzoic acid intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate Nucleophilic Attack reactant2 Morpholine reactant2->intermediate product 3-Morpholino-4-nitrobenzoic acid intermediate->product Elimination of Leaving Group leaving_group Chloride ion (Cl⁻) intermediate->leaving_group

Caption: The SNAr mechanism for the synthesis of 3-morpholino-4-nitrobenzoic acid.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
4-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.56≥98%e.g., Sigma-Aldrich, TCI
MorpholineC₄H₉NO87.12≥99%e.g., Sigma-Aldrich, Acros Organics
ButanolC₄H₁₀O74.12Anhydrous, ≥99%e.g., Sigma-Aldrich, Fisher Scientific
Hydrochloric Acid (HCl)HCl36.46Concentrated (37%)e.g., Fisher Scientific, VWR
Deionized WaterH₂O18.02--
EthanolC₂H₅OH46.0795% or absolutee.g., Fisher Scientific, VWR
Equipment
  • Microwave reactor (e.g., CEM Discover, Biotage Initiator) or a conventional round-bottom flask with a reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Glassware: Erlenmeyer flasks, beakers, graduated cylinders, Buchner funnel

  • Filtration apparatus (vacuum flask and filter paper)

  • pH meter or pH paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

This protocol is adapted from a procedure described for a similar transformation and has been optimized for clarity and reproducibility.[1]

Reaction Setup
  • Reagent Preparation: In a suitable high-pressure microwave glass reactor equipped with a magnetic stir bar, combine 4-chloro-3-nitrobenzoic acid (40 mmol, 8.06 g) and morpholine (92 mmol, 8.02 g, 8.0 mL).

  • Solvent Addition: To the reaction vessel, add 8 mL of butanol.

  • Vessel Sealing: Securely seal the reactor vessel with a Teflon-coated silicone cap.

Reaction Conditions

Microwave-Assisted Synthesis (Recommended):

  • Place the sealed reaction vessel into the cavity of the microwave reactor.

  • Set the reaction temperature to 160 °C and the reaction time to 20 minutes.

  • Initiate the microwave irradiation with stirring.

Conventional Heating (Alternative):

  • If a microwave reactor is unavailable, assemble a round-bottom flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 118 °C for n-butanol) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

Work-up and Purification
  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification: Carefully and slowly add the reaction mixture to a beaker containing 100 mL of deionized water with stirring. Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold deionized water to remove any remaining salts and impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight.

Recrystallization (for high purity)
  • Solvent Selection: The crude 3-morpholino-4-nitrobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization of 3-Morpholino-4-nitrobenzoic Acid

The identity and purity of the synthesized 3-morpholino-4-nitrobenzoic acid should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Yellow to off-white solid
Melting Point Not available in the literature, to be determined experimentally
¹H NMR Expected signals for aromatic protons, morpholine protons, and a carboxylic acid proton.
¹³C NMR Expected signals for aromatic carbons, morpholine carbons, and a carboxylic acid carbon.
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), C-N, and C-O bonds.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.

  • Ventilation: Conduct the reaction and work-up in a well-ventilated fume hood.

  • 4-Chloro-3-nitrobenzoic acid: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Morpholine: Morpholine is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme caution.

  • Microwave Reactor: Follow the manufacturer's instructions for the safe operation of the microwave reactor. Ensure the reaction vessel is not overfilled and is properly sealed.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the microwave vessel.
Loss of product during work-upEnsure the pH is sufficiently low for complete precipitation. Avoid using excessive solvent during recrystallization.
Product is an oil or does not solidify Impurities presentPurify the crude product by column chromatography before attempting recrystallization.
Product is highly colored ImpuritiesUse activated charcoal during recrystallization. Ensure thorough washing of the crude product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-morpholino-4-nitrobenzoic acid. By understanding the underlying SNAr mechanism and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization reagents 1. Mix 4-chloro-3-nitrobenzoic acid, morpholine, and butanol in a microwave vessel. reaction 2. Heat in a microwave reactor at 160°C for 20 min. reagents->reaction cool 3. Cool the reaction mixture to room temperature. reaction->cool acidify 4. Acidify with HCl to precipitate the product. cool->acidify filter 5. Filter and wash the crude product with water. acidify->filter dry 6. Dry the crude product under vacuum. filter->dry recrystallize 7. Recrystallize from ethanol/water for high purity. dry->recrystallize analysis 8. Analyze by MP, NMR, and IR spectroscopy. recrystallize->analysis

Caption: A streamlined workflow for the synthesis and purification of 3-morpholino-4-nitrobenzoic acid.

References

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC - NIH. [Link]

Sources

Application of 3-(Morpholin-4-YL)-4-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3-(Morpholin-4-YL)-4-nitrobenzoic acid and its derivatives in medicinal chemistry. This guide provides an in-depth analysis of its established use as a scaffold for novel antibacterial agents and explores its potential in other therapeutic areas based on the pharmacological precedence of its constituent chemical moieties. Detailed synthetic protocols, biological evaluation methodologies, and structure-activity relationship (SAR) insights are presented to facilitate further research and development.

Introduction: The Morpholine-Nitrobenzoic Acid Scaffold

3-(Morpholin-4-YL)-4-nitrobenzoic acid is a synthetic aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its structure combines three key pharmacophoric features: a benzoic acid moiety, a nitro group, and a morpholine ring. The benzoic acid provides a handle for further chemical modifications and can participate in hydrogen bonding interactions with biological targets. The electron-withdrawing nitro group can influence the electronic properties of the aromatic ring and may be involved in specific binding interactions or bio-reductive activation. The morpholine ring, a common motif in drug molecules, can enhance aqueous solubility and metabolic stability, and often serves as a key interaction point with target proteins.

While the parent acid itself has limited documented biological activity, its derivatives, particularly those elaborated from the carboxylic acid group, have shown significant promise, most notably in the development of new antibacterial agents.

Established Application: A Scaffold for Novel Antibacterial Agents

The primary and most well-documented application of 3-(Morpholin-4-YL)-4-nitrobenzoic acid in medicinal chemistry is as a foundational scaffold for the synthesis of novel antibacterial agents. Research has focused on the derivatization of its carboxylic acid group to produce hydrazides, which are then converted into various semicarbazides, thiosemicarbazides, and hydrazones.[1] These classes of compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1]

Rationale for Antibacterial Drug Design

The rationale behind using the 3-(morpholin-4-YL)-4-nitrobenzoic acid scaffold for antibacterial drug design is rooted in the known antimicrobial properties of semicarbazides, thiosemicarbazides, and hydrazones. These functional groups can chelate essential metal ions required for bacterial enzyme function and can form crucial hydrogen bonds with active site residues of bacterial proteins.[1] The morpholine and nitro groups of the parent scaffold contribute to the overall physicochemical properties of the derivatives, influencing their solubility, cell permeability, and interaction with biological targets.

Synthesis Protocols

The synthesis of antibacterial derivatives from 3-(Morpholin-4-YL)-4-nitrobenzoic acid is a multi-step process. The following protocols are based on established literature methods.[1]

This protocol describes the synthesis of the parent acid via a microwave-assisted aromatic nucleophilic substitution reaction.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Morpholine

  • Butanol

  • Hydrochloric acid (dilute)

  • Microwave synthesizer

  • High-pressure microwave glass reactor with a magnetic stir bar

  • Teflon-coated silicone cap

  • Filtration apparatus

Procedure:

  • To a high-pressure microwave glass reactor, add 4-chloro-3-nitrobenzoic acid (40 mmol), morpholine (92 mmol), and butanol (8 mL).

  • Seal the reactor with a Teflon-coated silicone cap.

  • Place the reactor in the microwave synthesizer and heat the reaction mixture to 160 °C with stirring.

  • Maintain the temperature at 160 °C and continue stirring for 20 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry in the open air to yield pure 3-(Morpholin-4-YL)-4-nitrobenzoic acid.

This protocol details the conversion of the carboxylic acid to its corresponding hydrazide.

Materials:

  • 3-(Morpholin-4-YL)-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Hydrazine hydrate

  • Chloroform

  • Rotary evaporator

  • Crystallization apparatus

Procedure:

  • Convert 3-(Morpholin-4-YL)-4-nitrobenzoic acid to its corresponding acid chloride by reacting with thionyl chloride in the presence of a catalytic amount of DMF.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude acid chloride in a suitable solvent and react it with an excess of hydrazine hydrate.

  • Upon completion of the reaction, isolate the product, 4-(Morpholin-4-YL)-3-nitrobenzohydrazide, by crystallization from chloroform. A potential by-product is the double acylation of hydrazine.[1]

This protocol outlines the general procedures for synthesizing the final antibacterial compounds from the hydrazide intermediate.

Materials:

  • 4-(Morpholin-4-YL)-3-nitrobenzohydrazide

  • Appropriate isocyanates (for semicarbazides) or isothiocyanates (for thiosemicarbazides)

  • Appropriate benzaldehydes (for hydrazones)

  • Anhydrous ethanol

  • Reflux apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure for Semicarbazides and Thiosemicarbazides:

  • Dissolve 4-(Morpholin-4-YL)-3-nitrobenzohydrazide in a suitable solvent.

  • Add the corresponding isocyanate or isothiocyanate.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Isolate and purify the product by crystallization or column chromatography.

Procedure for Hydrazones:

  • Dissolve 4-(Morpholin-4-YL)-3-nitrobenzohydrazide in anhydrous ethanol.

  • Add the substituted benzaldehyde.

  • Reflux the mixture until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to induce crystallization of the hydrazone product.

  • Collect the product by filtration and wash with cold ethanol.

Biological Evaluation: Antibacterial Activity

The antibacterial activity of the synthesized derivatives is typically evaluated in vitro using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of reference bacterial strains.[1]

Materials:

  • Synthesized compounds

  • Reference bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum of each strain and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive controls (bacteria in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

Studies on the derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide have provided valuable SAR insights for their antibacterial activity.[1]

  • Semicarbazides have shown the highest activity, particularly against Gram-positive bacteria. A derivative containing a 4-bromophenyl moiety was identified as the most potent compound against Enterococcus faecalis.[1]

  • Thiosemicarbazides exhibited moderate activity, with a derivative containing a 4-trifluoromethylphenyl group showing the best results against Gram-positive strains.[1]

  • Hydrazones derived from this scaffold did not show significant antibacterial activity in the tested strains.[1]

These findings suggest that the nature of the substituent on the terminal nitrogen of the hydrazide is crucial for antibacterial potency. The presence of a halogen atom on the phenyl ring of the semicarbazide appears to be beneficial for activity.

Quantitative Data Summary

The following table summarizes the reported MIC values for the most active derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide.[1]

Compound ClassSubstituentBacterial StrainMIC (µg/mL)
Semicarbazide4-bromophenylEnterococcus faecalis3.91
Thiosemicarbazide4-trifluoromethylphenylGram-positive strains (excluding S. aureus)31.25 - 62.5

Potential Applications in Other Therapeutic Areas: A Prospective Outlook

While the established application of 3-(Morpholin-4-YL)-4-nitrobenzoic acid is in the antibacterial field, its structural components suggest potential for activity in other therapeutic areas, such as oncology and inflammation. This section explores these possibilities and provides general protocols for initial screening.

Rationale for Anticancer and Anti-inflammatory Potential
  • Morpholine Moiety: The morpholine ring is a key structural feature in several approved and investigational drugs, including kinase inhibitors. For example, the PI3K inhibitor GDC-0941 contains a morpholino-pyrimidine core. The morpholine group can form important hydrogen bonds with the hinge region of kinase active sites.[2]

  • Nitroaromatic Compounds: Nitroaromatic compounds have a diverse range of biological activities, including anticancer and anti-inflammatory properties.[3] Their mechanism of action can involve the generation of reactive nitrogen species or specific interactions with biological targets.

  • Benzoic Acid Derivatives: Benzoic acid derivatives are known to possess anti-inflammatory and analgesic properties.[4]

Given these precedents, it is plausible that 3-(Morpholin-4-YL)-4-nitrobenzoic acid or its novel derivatives could exhibit anticancer or anti-inflammatory activities.

Proposed Screening Protocols

The following are general, high-level protocols for the initial in vitro screening of 3-(Morpholin-4-YL)-4-nitrobenzoic acid and its derivatives for potential anticancer and anti-inflammatory effects.

This protocol provides a method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Test compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., HEK293) for cytotoxicity comparison

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

This protocol assesses the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Test compounds

  • RAW 264.7 macrophage cell line

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway A 4-chloro-3-nitrobenzoic acid B 3-(Morpholin-4-YL)-4-nitrobenzoic acid A->B Morpholine, Butanol, Microwave C 4-(Morpholin-4-YL)-3-nitrobenzohydrazide B->C 1. SOCl₂, DMF 2. Hydrazine hydrate D Semicarbazides, Thiosemicarbazides, Hydrazones C->D Isocyanates/ Isothiocyanates/ Benzaldehydes

Caption: Synthetic route to antibacterial derivatives.

Proposed Screening Workflow

Screening_Workflow cluster_screening In Vitro Screening cluster_analysis Data Analysis start 3-(Morpholin-4-YL)-4-nitrobenzoic acid & Derivatives antibacterial Antibacterial Assay (MIC Determination) start->antibacterial anticancer Anticancer Assay (MTT Assay) start->anticancer anti_inflammatory Anti-inflammatory Assay (NO Inhibition) start->anti_inflammatory sar Structure-Activity Relationship (SAR) antibacterial->sar hit_id Hit Identification anticancer->hit_id anti_inflammatory->hit_id lead_opt Lead Optimization sar->lead_opt hit_id->lead_opt

Caption: Proposed screening workflow for new activities.

Conclusion and Future Directions

3-(Morpholin-4-YL)-4-nitrobenzoic acid has been successfully utilized as a scaffold for the development of potent antibacterial agents, particularly semicarbazide derivatives. The synthetic routes and biological evaluation protocols are well-established, providing a solid foundation for further optimization of these antibacterial compounds.

The exploration of this scaffold in other therapeutic areas, such as oncology and inflammation, is a promising avenue for future research. The presence of the morpholine and nitroaromatic moieties provides a strong rationale for investigating its potential as a kinase inhibitor or a modulator of inflammatory pathways. The screening protocols outlined in this guide offer a starting point for such investigations. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to unlock the full therapeutic potential of the 3-(Morpholin-4-YL)-4-nitrobenzoic acid scaffold.

References

  • Nowak, M., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(14), 5479. Available at: [Link]

  • Al-Ghorbani, M. (2023). Synthesis and anticancer evaluation of novel morpholine analogues. 9th International Electronic Conference on Medicinal Chemistry. Available at: [Link]

  • Guan, L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. Available at: [Link]

  • U.S. Patent No. 4,689,182. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Feng, J., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals, 15(3), 381. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2019). 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. Bioorganic Chemistry, 83, 355-366. Available at: [Link]

  • de Oliveira, R. B., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-28. Available at: [Link]

  • Ahmad, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Available at: [Link]

  • Wang, Y., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o754. Available at: [Link]

  • U.S. Patent No. CN104447348A. (2015). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Organic Syntheses Procedure. p-NITROBENZOIC ACID. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Lai, J., et al. (2016). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available at: [Link]

  • Gene Tools, LLC. (2011). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Available at: [Link]

  • Ali, M. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4056. Available at: [Link]

  • Alchem.Pharmtech. 4-Morpholino-3-nitrobenzoic acid. Available at: [Link]

  • Raynaud, F. I., et al. (2009). Pharmacological characterization of a novel potent and selective dual class I phosphoinositide 3-kinase and mTOR inhibitor, NVP-BGT226. Cancer Research, 69(14), 5840-5849. Available at: [Link]

  • Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7354. Available at: [Link]

  • Summerton, J. E. (2007). Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity. Current topics in medicinal chemistry, 7(7), 651-660. Available at: [Link]

  • Geyer, C. R. (2008). Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. Developmental biology, 323(1), 1-13. Available at: [Link]

  • Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Available at: [Link]

  • ResearchGate. The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Available at: [Link]

  • Zhang, M., et al. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -pyridin-2-one. International Core Journal of Engineering, 3(6), 766-769. Available at: [Link]

  • ResearchGate. Pharmacological profile of morpholine and its derivatives Several... Available at: [Link]

  • Li, Y., et al. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie, 356(12), e2300263. Available at: [Link]

  • dos Santos, T., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3073. Available at: [Link]

  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Apixaban Intermediates via 3-(Morpholin-4-yl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Clinical Significance of Apixaban

Apixaban, marketed as Eliquis, is a highly potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Its oral bioavailability and predictable pharmacokinetic profile have established it as a leading anticoagulant for preventing and treating thromboembolic disorders, such as stroke in patients with nonvalvular atrial fibrillation and deep vein thrombosis.[1] The intricate molecular architecture of Apixaban necessitates a multi-step synthesis, often reliant on the strategic construction of key intermediates. While several synthetic routes have been established, many focus on building the core structure from precursors like p-nitroaniline.[2][3] This application note details a robust and logical synthetic pathway that utilizes 3-(Morpholin-4-yl)-4-nitrobenzoic acid as a key precursor, focusing on the causality behind experimental choices and providing validated protocols for each critical transformation.

Strategic Overview: A Building Block Approach

The synthesis of Apixaban can be dissected into the formation of its core pyrazolopyridinone structure and the attachment of its two primary aromatic moieties. A crucial structural motif is the aminophenyl-lactam segment. A logical and efficient approach involves preparing a substituted aniline that can be further elaborated. Here, we focus on a pathway that begins with the synthesis of 3-(Morpholin-4-yl)-4-nitrobenzoic acid, which, after reduction, provides the versatile 3-amino-4-morpholinobenzoic acid intermediate. This intermediate contains the necessary functional groups for subsequent amide coupling and cyclization steps.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Key Transformation cluster_2 Part 3: Intermediate Assembly Start 4-Chloro-3-nitrobenzoic Acid Precursor 3-(Morpholin-4-yl)-4-nitrobenzoic Acid Start->Precursor  SNAr Reaction (Morpholine, Base) Reduced 3-Amino-4-morpholinobenzoic Acid Precursor->Reduced  Nitro Group Reduction (e.g., Na2S, H2/Pd-C) Intermediate Key Apixaban Intermediate (Amide Product) Reduced->Intermediate  Amide Coupling & Further Steps

Synthesis of 3-(Morpholin-4-yl)-4-nitrobenzoic Acid

Mechanistic Rationale

The synthesis of the title compound is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is predicated on the presence of a strong electron-withdrawing group (in this case, the nitro group) positioned ortho or para to a suitable leaving group (a halogen, such as chlorine). The nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. Morpholine, a secondary amine, serves as a potent nucleophile.

A study by Szymańska et al. demonstrated a microwave-assisted SNAr condensation of 4-chloro-3-nitrobenzoic acid with excess morpholine, achieving a 79% yield of the desired product in just 20 minutes.[4] This highlights the efficiency of this approach.

Experimental Protocol: SNAr Reaction

Objective: To synthesize 3-(Morpholin-4-yl)-4-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid.

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Morpholine (3.0-5.0 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (1M HCl)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq), K2CO3 (2.0 eq), and DMF.

  • Add morpholine (3.0 eq) to the suspension.

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to a pH of ~4-5 with 1M HCl. A precipitate will form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water.

  • Dry the solid under vacuum at 60°C to yield 3-(Morpholin-4-yl)-4-nitrobenzoic acid as a pale yellow solid.

Reduction of the Nitro Group: A Critical Step

Rationale and Method Selection

The conversion of the aromatic nitro group to an amine is a pivotal step, as the resulting aniline is the nucleophile required for subsequent amide bond formation. Several methods are available for this transformation, each with distinct advantages and considerations.[5]

  • Catalytic Hydrogenation: This is a clean and high-yielding method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.[6][7] It is particularly suitable for industrial-scale production due to the simple workup (catalyst filtration) and avoidance of stoichiometric metal waste.[8] However, care must be taken as catalysts can sometimes be sensitive to sulfur-containing impurities, and the carboxylic acid group may require protection or specific conditions to prevent its reduction.[9]

  • Metal/Acid Reduction: Classic methods using tin (Sn) or iron (Fe) in acidic media are robust and widely used. However, they generate significant metallic waste, which requires disposal.

  • Sulfide-Based Reduction: Reagents like sodium sulfide (Na2S) or sodium hydrosulfite (Na2S2O4) offer excellent chemoselectivity, specifically reducing the nitro group without affecting other reducible functionalities like carboxylic acids.[10][11] This method is advantageous for complex molecules. Several Apixaban synthesis patents and papers describe the successful use of sodium sulfide for reducing a similar nitro group on a related intermediate.[12]

Comparative Data on Reduction Methods
Reduction MethodReagentsTypical YieldAdvantagesDisadvantagesReference
Catalytic HydrogenationH2 (gas), Pd/C or Raney Ni>95%Clean, high yield, simple workup.Requires specialized pressure equipment; catalyst cost.[6][8]
Sodium SulfideNa2S·9H2O, Methanol/Water~90%High chemoselectivity, cost-effective.Generates sulfurous waste; potential odor issues.[12]
Sodium HydrosulfiteNa2S2O4, Water/Solvent~85-95%Mild conditions, good functional group tolerance.Requires careful control of stoichiometry and pH.[11]
Experimental Protocol: Nitro Group Reduction with Sodium Sulfide

Objective: To synthesize 3-Amino-4-morpholinobenzoic acid.

Materials:

  • 3-(Morpholin-4-yl)-4-nitrobenzoic acid (1.0 eq)

  • Sodium sulfide nonahydrate (Na2S·9H2O) (3.0-4.0 eq)

  • Methanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 3-(Morpholin-4-yl)-4-nitrobenzoic acid (1.0 eq) in a mixture of methanol and water.

  • In a separate beaker, dissolve sodium sulfide nonahydrate (3.0 eq) in deionized water.

  • Gently heat the solution of the nitro compound to 45-50°C.

  • Slowly add the aqueous sodium sulfide solution dropwise to the reaction mixture over 30-60 minutes. An exotherm may be observed.

  • After the addition is complete, maintain the temperature at 50-60°C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with 1M HCl to a pH of ~7-8 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to afford 3-Amino-4-morpholinobenzoic acid.

Formation of Apixaban Core Structure

Principle of Amide Coupling and Cyclization

The synthesized 3-Amino-4-morpholinobenzoic acid is a versatile intermediate. In a plausible next step towards an Apixaban intermediate, it would undergo an amide bond formation. For instance, it could be coupled with another key fragment to build the final drug structure. Many established Apixaban syntheses involve the coupling of an aniline derivative with 5-chlorovaleryl chloride, followed by an intramolecular cyclization to form a lactam ring.[6][13]

The carboxylic acid of our intermediate must first be activated to facilitate amide bond formation. Standard coupling agents like EDC/HOBt or converting the acid to an acyl chloride with thionyl chloride (SOCl2) are common strategies.[14] Following the amide coupling, further steps would be required to construct the pyrazole ring and complete the Apixaban scaffold.

G AminoAcid 3-Amino-4-morpholinobenzoic Acid AcylChloride Activated Acyl Chloride AminoAcid->AcylChloride  Activation (e.g., SOCl2) Amide Intermediate Amide AcylChloride->Amide  Amide Coupling CouplingPartner Amine Coupling Partner (e.g., Pyrazole fragment) CouplingPartner->Amide ApixabanCore Apixaban Core Structure Amide->ApixabanCore  Further Cyclizations & Modifications

Representative Protocol: Acyl Chloride Formation and Amidation

Objective: To perform a representative amide coupling reaction.

Materials:

  • 3-Amino-4-morpholinobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl2) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • A suitable amine coupling partner (e.g., a substituted aniline or aminopyrazole) (1.0 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

Procedure:

  • Acyl Chloride Formation: Suspend 3-Amino-4-morpholinobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) at 0°C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until gas evolution ceases.

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve the amine coupling partner (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Slowly add the solution of the amine to the acyl chloride solution at 0°C.

  • Stir the reaction at room temperature for 3-5 hours until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired amide intermediate.

Conclusion

This application note outlines a structured and chemically sound pathway for the synthesis of key Apixaban intermediates, pivoting on the strategic use of 3-(Morpholin-4-yl)-4-nitrobenzoic acid . The protocols provided are based on established and reliable chemical transformations, including nucleophilic aromatic substitution, selective nitro group reduction, and amide bond formation. By explaining the causality behind the choice of reagents and conditions, this guide provides researchers with a robust framework for developing and optimizing the synthesis of Apixaban and related pharmaceutical compounds.

References

  • Dong, W., Gong, T., Liu, C., Lin, J., Jia, Q., & Chu, C. (2023). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Gaikwad, D. et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkat USA. [Link]

  • F.I.S. Fabbrica Italiana Sintetici S.P.A. (2016). Key Intermediates And Impurities Of The Synthesis Of Apixaban: Apixaban Glycol Esters. Quick Company. [Link]

  • Gaikwad, D. et al. (2023). An alternate synthetic strategy to construct apixaban analogues. Arkat USA. This is a duplicate of reference 2 and provides a detailed protocol for nitro reduction using Raney nickel and hydrazine hydrate. [Link]

  • Google Patents. (n.d.). Reduction method of aromatic nitro-compound for replacing sodium sulfide.
  • Hu, W. et al. (2015). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Canadian Science Publishing. (n.d.). The reduction of nitrobenzene by sodium sulphide in aqueous ethanol. Canadian Journal of Chemistry. [Link]

  • Szymańska, E. et al. (2018). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Academia.edu. (n.d.). Hydrogenation of nitrobenzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Aromatic synthesis. [Link] - Note: This link provides general context on the Zinin (sulfide) reduction.

  • Wong, P. C. et al. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis. [Link]

  • Rahman, M. T. et al. (2020). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac. [Link]

  • Google Patents. (n.d.). Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Google Patents. (n.d.).
  • Journal of International Pharmaceutical Research. (2020). 5, 6-dihydro-3- (4-morpholinyl)-2(1H)-pyridinone, an important intermediate for the apixaban synthesis. [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. [Link]

  • Patsnap. (n.d.). Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • ResearchGate. (n.d.). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). [Link]

  • YouTube. (2021). Hydrogenation Reaction Set up - Reduction of a Nitro group. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Morpholin-4-YL)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Morpholin-4-YL)-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the causal insights needed to troubleshoot and optimize this critical synthesis.

Section 1: The Chemistry at a Glance: Understanding the SNAr Mechanism

The synthesis of 3-(Morpholin-4-YL)-4-nitrobenzoic acid is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this mechanism is paramount to effective troubleshooting. The reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a halogen). This step is typically rate-determining.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), positioned ortho or para to the leaving group is essential. It delocalizes the negative charge of the Meisenheimer complex, stabilizing it and thereby activating the ring for nucleophilic attack.

SNAr_Mechanism Reactants 4-Halo-3-nitrobenzoic Acid + Morpholine Intermediate Meisenheimer Complex(Resonance-Stabilized Anionic Intermediate) Reactants->Intermediate 1. Nucleophilic Attack (Rate-Determining Step) Products 3-(Morpholin-4-YL)-4-nitrobenzoic Acid + H-X Intermediate->Products 2. Leaving Group    Elimination

Caption: The addition-elimination pathway of the SNAr reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

A: Low yield is the most frequent challenge and can stem from several factors. A systematic review of your experimental parameters is the best approach.

  • Choice of Leaving Group: The nature of the halogen on the starting material (4-halo-3-nitrobenzoic acid) is critical. In SNAr reactions, the bond to the leaving group is broken after the rate-determining step, so bond strength is less important than electronegativity. Fluorine is significantly more electronegative than chlorine, which makes the carbon atom it's attached to more electrophilic and accelerates the initial nucleophilic attack. Therefore, 4-fluoro-3-nitrobenzoic acid is generally superior to 4-chloro-3-nitrobenzoic acid for this reaction, leading to faster reactions and higher yields.

  • Reaction Conditions: Temperature and solvent play a synergistic role.

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are excellent choices as they can solvate the cation but not the nucleophile, increasing its reactivity. However, simpler solvents like butanol have also been used effectively, particularly with microwave heating.[1]

    • Temperature: Higher temperatures increase the reaction rate. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants and solvent. A reported microwave protocol achieves a 79% yield in just 20 minutes at 160°C.[1]

  • Reagent Stoichiometry: An excess of morpholine is typically used. Morpholine acts as both the nucleophile and the base to neutralize the H-X acid formed during the reaction. Using at least 2.3 equivalents of morpholine relative to the benzoic acid derivative is a common starting point.[1]

  • Work-up Procedure: Product can be lost during purification. The product is an acid and can be precipitated by acidifying the reaction mixture with a dilute mineral acid like HCl.[1] Ensure the pH is low enough for complete precipitation. Inadequate washing or overly aggressive recrystallization can also lead to significant yield loss.

Comparison of Reaction Conditions

Starting MaterialMethodSolventTemperatureTimeYieldReference
4-Chloro-3-nitrobenzoic acidMicrowaveButanol160 °C20 min79%[1]
1-Fluoro-4-nitrobenzene*ConventionalDMF35 °C3 hours89%[2][3]

Note: This is for a structurally related compound, but illustrates the high efficiency of the fluoro leaving group even at low temperatures.

Q2: I'm observing a significant amount of unreacted starting material by TLC/HPLC. How can I drive the reaction to completion?

A: Unreacted starting material indicates that the reaction kinetics are too slow or the conditions are not optimal.

  • Increase Temperature: This is the most direct way to increase the reaction rate. If using conventional heating, consider increasing the temperature or refluxing for a longer period. If available, switching to a microwave reactor is highly recommended for its rapid and efficient heating.[1]

  • Extend Reaction Time: Monitor the reaction progress using TLC. If the starting material spot is still prominent after the planned reaction time, extend it in increments (e.g., 30-60 minutes) and re-check until the starting material is consumed.

  • Use an Optimal Solvent: If you are using a less polar solvent like butanol, switching to a polar aprotic solvent such as DMF or DMSO can significantly accelerate the reaction, even at lower temperatures.

  • Check Reagent Purity: Ensure your starting materials, particularly the 4-halo-3-nitrobenzoic acid and morpholine, are of high purity and dry. Water can interfere with the reaction.

Q3: My purified product shows persistent impurities. What are the likely side products and how can they be minimized?

A: The SNAr reaction is generally clean, but impurities can arise from several sources.

  • Starting Material Contamination: The most common source of impurities is the starting material itself. Ensure the purity of your 4-halo-3-nitrobenzoic acid is high, as positional isomers will carry through the reaction and be difficult to separate.

  • Incomplete Reaction: As discussed in Q2, residual starting material will contaminate your product.

  • Subsequent Reaction Byproducts: If this acid is used to make a derivative like a hydrazide, side reactions such as double acylation can occur.[1] For the synthesis of the acid itself, this is less of a concern.

  • Minimization Strategy: The best strategy is to ensure a complete reaction and perform a careful purification. After precipitation by acidification, wash the crude product thoroughly with cold water to remove inorganic salts and residual morpholine hydrochloride. If purity is still an issue, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.

Q4: The work-up and purification seem inefficient, leading to product loss. What is an optimized procedure?

A: An efficient work-up is crucial for maximizing isolated yield. Based on a successful reported procedure, the following protocol is recommended.[1]

  • Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Acidification: Slowly add the reaction mixture to a beaker containing dilute hydrochloric acid (e.g., 1M HCl) with vigorous stirring. This protonates the carboxylate group, causing the desired product to precipitate out of the aqueous solution.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining salts (like morpholine hydrochloride) and acid.

  • Drying: Dry the purified product, for instance, by leaving it in the open air or using a vacuum oven at a moderate temperature (e.g., 50-60°C).[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the nitro group in this synthesis? The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence ortho to the leaving group is critical because it stabilizes the negatively charged Meisenheimer complex through resonance, lowering the activation energy of the rate-determining nucleophilic attack and thus facilitating the reaction.

Q2: Can I use a different base instead of excess morpholine? Yes, a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used to scavenge the acid produced. This can be economically advantageous if morpholine is an expensive reagent. In this case, you would use a slight excess of the base (e.g., 1.5-2.0 equivalents) and a more stoichiometric amount of morpholine (e.g., 1.1-1.2 equivalents).

Q3: What are the best analytical methods to monitor the reaction and confirm the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., Chloroform/Ethanol 10:1 v/v) to track the disappearance of the starting material and the appearance of the product spot.[1]

  • Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity of the final product.[4] For structural confirmation, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are the definitive methods.[2]

Section 4: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesis.

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from a high-yield procedure reported in the literature.[1]

Materials and Equipment:

  • 4-Chloro-3-nitrobenzoic acid

  • Morpholine

  • Butanol

  • High-pressure microwave glass reactor with a magnetic stir bar

  • Microwave synthesizer

  • Standard glassware for work-up

Procedure:

  • Charge a high-pressure microwave glass reactor equipped with a magnetic stir bar with 4-chloro-3-nitrobenzoic acid (1.0 eq).

  • Add butanol as the solvent (approx. 2 mL per 1 g of starting material).

  • Add morpholine (2.3 eq).

  • Seal the reactor vessel securely.

  • Place the vessel in the microwave synthesizer.

  • Heat the reaction mixture to 160 °C and hold at this temperature for 20 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform the work-up as described in the Troubleshooting Guide (Q4) by acidifying with dilute HCl, filtering, washing, and drying the product.

Workflow A 1. Charge Reactor (4-Cl-3-nitrobenzoic acid, Morpholine, Butanol) B 2. Microwave Heating (160 °C, 20 min) A->B C 3. Cool to RT B->C D 4. Acidify with HCl (Precipitation) C->D E 5. Vacuum Filtration D->E F 6. Wash with Water E->F G 7. Dry Product F->G

Caption: General experimental workflow for the synthesis and purification.

References

  • Nowak, M., et al. (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 29(12), 2849. Available at: [Link]

  • Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses, 2, 53. Available at: [Link]

  • Wang, L., et al. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - pyridin-2-one. IOP Conference Series: Materials Science and Engineering, 213, 012053. Available at: [Link]

  • Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Wang, L., et al. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. PDF available via ResearchGate from IOP Conference Series. Available at: [Link]

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (2016). CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.
  • Esteve-Romero, J., et al. (2015). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Molecules, 20(7), 12355-12397. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-(Morpholin-4-YL)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(Morpholin-4-yl)-4-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this crucial synthesis. The primary route discussed is the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis.

Core Synthesis & Mechanism

The synthesis of 3-(Morpholin-4-yl)-4-nitrobenzoic acid is most efficiently achieved via the SNAr reaction between a 4-halo-3-nitrobenzoic acid and morpholine. The reaction is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.

The general mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex. Understanding this mechanism is key to troubleshooting.

Caption: General mechanism for the SNAr synthesis.

Troubleshooting and Optimization Guide

This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or incomplete conversion. A systematic approach is essential.

1. Causality - The Role of Reagents and Conditions: The rate and efficiency of an SNAr reaction are highly dependent on several factors:

  • Leaving Group (X): The reaction rate is influenced by the ability of the leaving group to depart. For SNAr, the rate-determining step is typically the initial nucleophilic attack. The electronegativity of the halogen stabilizes the Meisenheimer complex, making fluoride (F⁻) a better leaving group than chloride (Cl⁻) in this context.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, THF) are ideal as they solvate the cation of any base used but do not hydrogen-bond with the nucleophile, preserving its reactivity.

  • Temperature: Higher temperatures increase the reaction rate. However, excessive heat can lead to decomposition or side reactions. Microwave-assisted synthesis can provide rapid, uniform heating, often leading to higher yields in shorter times.[1][2]

2. Strategic Optimization: A logical workflow for optimizing the reaction is crucial for identifying the root cause of low yields.

Optimization_Workflow Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials (4-halo-3-nitrobenzoic acid, Morpholine) Start->Check_Reagents Optimize_Stoichiometry Adjust Stoichiometry: - Use excess Morpholine (2.5-3.0 eq.) Check_Reagents->Optimize_Stoichiometry Optimize_Solvent Screen Solvents: - Start with Butanol or DMF Optimize_Stoichiometry->Optimize_Solvent Optimize_Temp Optimize Temperature: - Conventional: 80-120°C - Microwave: 140-160°C Optimize_Solvent->Optimize_Temp Check_Time Monitor Reaction Time: - Use TLC or LC-MS Optimize_Temp->Check_Time Check_Time->Optimize_Temp Incomplete End Optimized Yield Check_Time->End Reaction Complete

Sources

Technical Support Center: Synthesis of 3-Morpholino-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-morpholino-4-nitrobenzoic acid. As a crucial intermediate in the synthesis of various pharmaceuticals, including the anticoagulant Rivaroxaban, ensuring the purity and yield of this compound is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding side-product formation and other common challenges encountered during its synthesis.

I. Introduction to the Synthesis of 3-Morpholino-4-nitrobenzoic Acid

The primary and most widely employed method for synthesizing 3-morpholino-4-nitrobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 4-halo-3-nitrobenzoic acid, typically 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid, with morpholine. The electron-withdrawing nitro group at the meta-position to the carboxyl group and ortho to the leaving group activates the aromatic ring for nucleophilic attack.[1][2][3]

The general reaction scheme is as follows:

SNAr_Reaction reactant1 4-Halo-3-nitrobenzoic Acid (X = F, Cl) product 3-Morpholino-4-nitrobenzoic Acid reactant1->product Base, Solvent Heat reactant2 +  Morpholine reactant2->product side_product +  HX product->side_product

Caption: General synthesis of 3-morpholino-4-nitrobenzoic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis, 4-fluoro- or 4-chloro-3-nitrobenzoic acid?

A1: Both 4-fluoro- and 4-chloro-3-nitrobenzoic acid are commonly used. However, the fluoro-substituted starting material generally exhibits higher reactivity in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the highly electronegative fluorine atom.[1][4] The carbon-fluorine bond is also more polarized, making the carbon atom more electrophilic.

Q2: What are the typical reaction conditions?

A2: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). An excess of morpholine is often used, which can also act as the base to neutralize the hydrogen halide formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate or triethylamine can be added. The reaction temperature usually ranges from 80 to 160°C.[5]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][7] For HPLC analysis, a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically used. UV detection is suitable for this analysis.[8][9]

III. Troubleshooting Guide: Side-Product Formation and Purity Issues

Issue 1: Presence of an Isomeric Impurity

Q: My final product shows a significant impurity with the same mass as the desired product. What could it be and how can I avoid it?

A: This is a common issue and the impurity is likely a positional isomer of the desired product. The most probable isomer is 2-morpholino-5-nitrobenzoic acid .

Causality:

The formation of this isomer stems from impurities present in the starting material, 4-halo-3-nitrobenzoic acid. During the nitration of the precursor, p-halobenzoic acid, small amounts of other isomers can be formed.[10] For instance, the nitration of 4-chlorobenzoic acid can yield not only the desired 4-chloro-3-nitrobenzoic acid but also 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid as minor byproducts.[10][11] These isomeric impurities will then react with morpholine to produce the corresponding morpholino-substituted benzoic acids.

Isomer_Formation start p-Chlorobenzoic Acid nitration Nitration (HNO3, H2SO4) start->nitration desired_isomer 4-Chloro-3-nitrobenzoic Acid (Major) nitration->desired_isomer undesired_isomer1 2-Chloro-5-nitrobenzoic Acid (Minor) nitration->undesired_isomer1 undesired_isomer2 2-Chloro-3-nitrobenzoic Acid (Minor) nitration->undesired_isomer2 morpholine_reaction + Morpholine desired_isomer->morpholine_reaction undesired_isomer1->morpholine_reaction final_product 3-Morpholino-4-nitrobenzoic Acid (Desired Product) morpholine_reaction->final_product final_impurity 2-Morpholino-5-nitrobenzoic Acid (Isomeric Impurity) morpholine_reaction->final_impurity

Caption: Formation of isomeric impurity.

Troubleshooting and Prevention:

  • Starting Material Purity: The most effective way to prevent the formation of isomeric impurities is to use a highly pure starting material. It is recommended to analyze the 4-halo-3-nitrobenzoic acid by HPLC before use to quantify the level of any isomeric impurities.

  • Purification of Starting Material: If the starting material contains significant amounts of isomers, it may be necessary to purify it before use. Recrystallization can be effective, but due to the similar physical properties of the isomers, fractional crystallization may be required for complete separation.[10]

  • Purification of Final Product: If the isomeric impurity is present in the final product, purification can be achieved by recrystallization. However, due to the similar solubility profiles of the isomers, this may lead to a loss of yield. Column chromatography can also be employed for separation.

Issue 2: Incomplete Reaction and Low Yield

Q: My reaction is sluggish and I'm getting a low yield of the desired product. How can I improve the conversion?

A: Incomplete reaction and low yield can be attributed to several factors related to reaction conditions and reagent quality.

Causality and Troubleshooting:

Potential Cause Explanation Recommended Action
Insufficient Temperature The SNAr reaction is an activated process and requires sufficient thermal energy to overcome the activation barrier.Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or HPLC. Be cautious of excessively high temperatures which may lead to decomposition.
Inappropriate Solvent Polar aprotic solvents are crucial for SNAr reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.Ensure a dry, polar aprotic solvent such as DMF, DMSO, or NMP is used. The presence of protic solvents like water or alcohols can solvate the morpholine, reducing its nucleophilicity.
Insufficient Base The reaction generates a hydrogen halide (e.g., HF or HCl) which can protonate the morpholine, rendering it non-nucleophilic.Use at least two equivalents of morpholine, with one equivalent acting as the nucleophile and the other as the base. Alternatively, add a non-nucleophilic base like K₂CO₃ or Et₃N to the reaction mixture.
Poor Quality Reagents The presence of moisture in the reagents or solvent can negatively impact the reaction.Use anhydrous solvents and ensure the morpholine and other reagents are of high purity and free from moisture.
Issue 3: Formation of Dark-Colored Byproducts

Q: The reaction mixture turns dark brown or black, and the isolated product is discolored. What is the cause and how can I obtain a cleaner product?

A: The formation of dark-colored byproducts is often indicative of decomposition of the starting material or product under the reaction conditions.

Causality and Troubleshooting:

  • Decomposition at High Temperatures: Nitroaromatic compounds can be susceptible to decomposition at elevated temperatures, leading to the formation of polymeric or tar-like substances.

    • Solution: Carefully control the reaction temperature and avoid prolonged heating at excessively high temperatures. It may be beneficial to run the reaction at a slightly lower temperature for a longer period.

  • Presence of Impurities: Certain impurities in the starting materials or solvent can catalyze decomposition reactions.

    • Solution: Ensure high-purity reagents and solvents are used.

  • Purification: If the final product is discolored, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water). The use of activated carbon during recrystallization can help to remove colored impurities.

IV. Experimental Protocols

Typical Synthesis of 3-Morpholino-4-nitrobenzoic Acid

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid (1 equivalent)

  • Morpholine (2.5 equivalents)

  • Dimethylformamide (DMF) (5-10 volumes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid and DMF.

  • Stir the mixture until the solid is completely dissolved.

  • Add morpholine to the solution at room temperature.

  • Heat the reaction mixture to 100-120°C and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Acidify the mixture with a dilute mineral acid (e.g., 2N HCl) to a pH of 2-3 to precipitate the product.

  • Filter the solid precipitate, wash it with water, and dry it under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-morpholino-4-nitrobenzoic acid.

HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

V. References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Leahy, J. W. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile. Retrieved from

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2013). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formyl-5-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). TS structure for the reaction of FDNB with morpholine in gas phase. Retrieved from [Link]

  • YouTube. (2019). introduction to regioselectivity in aromatic reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. Retrieved from

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of 4-nitrobenzoic acid (a), 3-nitroanisole (b),.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Retrieved from [Link]

  • Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for the Purification of Morpholino-Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of morpholino-nitrobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this unique class of compounds. The bifunctional nature of these molecules, containing both a polar, uncharged morpholino group and a polar, acidic nitrobenzoic acid moiety, presents specific challenges in selecting and optimizing solvent systems for achieving high purity. This guide provides a framework for logical problem-solving and protocol optimization based on fundamental chemical principles.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of morpholino-nitrobenzoic acids that dictate their behavior in different solvent systems.

  • Polarity: The presence of the morpholine ring, the nitro group, and the carboxylic acid group makes these molecules highly polar.

  • Acidity: The carboxylic acid group (pKa ≈ 3.4-3.5 for nitrobenzoic acids) allows for manipulation of the molecule's charge state through pH adjustment.[1] This is a critical handle for purification.

  • Solubility: Morpholino-nitrobenzoic acids are generally soluble in polar organic solvents. Solubility in water is expected to be pH-dependent, increasing significantly at basic pH due to the deprotonation of the carboxylic acid. The solubility of nitrobenzoic acid derivatives generally increases with temperature, a key principle for recrystallization.[2][3] Morpholinos themselves can be dissolved in water, water-alcohol, or water-acetonitrile solutions.[4]

II. Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on the choice of solvent. For morpholino-nitrobenzoic acids, a systematic approach to solvent selection and troubleshooting is essential.

Troubleshooting Guide: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Compound is insoluble in all common solvents, even when hot. The compound is highly crystalline and/or has strong intermolecular interactions.- Try highly polar solvents like DMF, DMSO, or NMP. - Consider a mixed solvent system where the compound is sparingly soluble in one solvent and highly soluble in another miscible solvent.[5] - For acidic compounds, consider using a solvent system containing a small amount of a compatible acid (e.g., acetic acid) to improve solubility.
Compound "oils out" instead of crystallizing upon cooling. The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.- Add more of the "soluble solvent" to the hot solution to decrease the concentration.[6] - Use a lower-boiling point solvent system. - Try cooling the solution more slowly to encourage crystal nucleation over oil formation.[7]
No crystals form upon cooling, even after an extended period. The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.- Evaporate some of the solvent to increase the concentration.[6] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6] - Cool the solution to a lower temperature in an ice bath.
Crystals form too quickly, leading to poor purity. The solvent is a very poor solvent for the compound at room temperature, leading to rapid precipitation.- Use a solvent system where the compound has moderate solubility at room temperature. - Add a small amount of a "good" solvent to the hot solution to slow down the crystallization process.[6] - Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8]
Low recovery of purified product. Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration to maximize precipitation. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.
Colored impurities remain in the final product. The impurities have similar solubility profiles to the target compound.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9] Be aware that charcoal can also adsorb the desired product, so use it sparingly.
Experimental Protocol: Selecting a Recrystallization Solvent System
  • Solubility Testing:

    • Place approximately 10-20 mg of the crude morpholino-nitrobenzoic acid into several small test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise, starting with about 0.5 mL.

    • Observe the solubility at room temperature. A good solvent will dissolve the compound poorly or not at all at room temperature.

    • Heat the test tubes that showed poor solubility at room temperature. A good recrystallization solvent will dissolve the compound completely at its boiling point.

    • Allow the hot, clear solutions to cool to room temperature and then in an ice bath. The ideal solvent will yield a large amount of crystalline solid upon cooling.

  • Mixed Solvent System Selection:

    • If a single suitable solvent is not found, a mixed solvent system can be employed.[5]

    • Find a "soluble" solvent that dissolves the compound readily at room temperature and an "insoluble" solvent in which the compound is poorly soluble, even when hot. The two solvents must be miscible.

    • Dissolve the crude compound in a minimum amount of the hot "soluble" solvent.

    • Add the "insoluble" solvent dropwise to the hot solution until it becomes slightly cloudy.

    • Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.[5]

III. Troubleshooting Purification by Chromatography

For complex mixtures or when recrystallization fails to provide the desired purity, column chromatography is the preferred method. Given the polar and acidic nature of morpholino-nitrobenzoic acids, normal-phase chromatography on silica gel is a common approach.

Troubleshooting Guide: Column Chromatography (Silica Gel)
Problem Potential Cause(s) Recommended Solution(s)
Compound does not move from the origin (Rf = 0). The eluent is not polar enough.- Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. - Switch to a more polar solvent system, such as dichloromethane/methanol.[10]
Compound runs with the solvent front (Rf ≈ 1). The eluent is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.
Poor separation between the desired compound and impurities. The polarity of the eluent is not optimized for differential partitioning.- Perform a systematic TLC analysis with a range of solvent polarities to find the optimal separation window. An ideal Rf value for the target compound is typically between 0.2 and 0.4 for good column separation. - Try a different solvent system with different selectivities (e.g., replace ethyl acetate with acetone or ether).
"Tailing" or "streaking" of the spot on the TLC plate and column. The compound is interacting too strongly with the stationary phase, often due to its acidic nature.- Add a small amount of a polar modifier to the eluent, such as acetic acid or formic acid (typically 0.1-1%). This will protonate the silica surface and reduce strong interactions with the acidic analyte. - For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[10]
Irreversible adsorption of the compound onto the column. Strong ionic interactions between the carboxylic acid and the silica gel.- Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18). - If using silica, ensure the addition of an acidic modifier to the eluent as described above.
Experimental Protocol: Developing a Solvent System for Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a test eluent system. A good starting point for polar compounds is a mixture of a non-polar solvent and a polar solvent, such as 70:30 hexane:ethyl acetate.[10]

    • Visualize the spots under UV light and/or by staining.

    • Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired compound. If the Rf is too low, increase the polarity of the eluent. If it is too high, decrease the polarity.

    • If tailing is observed, add a small amount of acetic acid to the eluent and re-run the TLC.

Recommended Starting Solvent Systems for TLC and Column Chromatography
Compound Polarity Solvent System Comments
Moderately Polar Hexane/Ethyl AcetateA versatile system with tunable polarity.
Polar Dichloromethane/MethanolEffective for more polar compounds.[10] Be cautious, as methanol proportions above 10% can start to dissolve the silica gel.[10]
Acidic Add 0.1-1% Acetic AcidCan be added to either of the above systems to reduce tailing.

IV. Frequently Asked Questions (FAQs)

Q1: My morpholino-nitrobenzoic acid seems to be water-soluble. Can I use acid-base extraction for purification?

A1: Yes, acid-base extraction can be a very effective initial purification step. By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extracting with an aqueous basic solution (e.g., sodium bicarbonate), the acidic morpholino-nitrobenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the purified product, which can be collected by filtration.[11]

Q2: I am seeing multiple spots on my TLC even after purification. What could be the issue?

A2: This could be due to several factors:

  • Isomers: Your synthesis may have produced positional isomers (e.g., ortho-, meta-, para-nitrobenzoic acid derivatives) that have very similar polarities. Optimizing your chromatography solvent system for higher resolution or considering preparative HPLC may be necessary.

  • Degradation: The compound may be degrading on the silica gel. This can sometimes be mitigated by deactivating the silica gel with a small amount of a base like triethylamine in the eluent, but this is generally not recommended for acidic compounds.

  • Contamination: Ensure your solvents are pure and your glassware is clean.

Q3: Can I use reverse-phase chromatography for purification?

A3: Absolutely. Reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative, especially for polar compounds. The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[12] An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (0.1%), is often added to the mobile phase to ensure the carboxylic acid remains protonated and gives sharp peaks.

Q4: How can I improve the yield of my recrystallization?

A4: To improve your yield, ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath, as this promotes the formation of larger, purer crystals and minimizes the amount of dissolved solute in the mother liquor. Also, ensure the solution is thoroughly chilled before filtering.

Q5: My purified compound is still colored. What should I do?

A5: If a small amount of colored impurity persists after recrystallization, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step.[9] For chromatography, ensure you are collecting very narrow fractions around your main product peak, as colored impurities may be eluting just before or after your compound.

V. Visualizing the Workflow

Workflow for Solvent System Optimization

cluster_0 Initial Characterization cluster_1 Purification Pathway Selection cluster_2 Recrystallization Workflow cluster_3 Chromatography Workflow cluster_4 Final Analysis start Crude Morpholino-Nitrobenzoic Acid solubility_test Solubility Testing in Various Solvents start->solubility_test tlc_screening TLC Screening with Different Eluents start->tlc_screening path_decision Choose Purification Method solubility_test->path_decision tlc_screening->path_decision recryst Recrystallization path_decision->recryst Good differential solubility chrom Column Chromatography path_decision->chrom Complex mixture or poor recryst. recryst_protocol Follow Recrystallization Protocol recryst->recryst_protocol recryst_troubleshoot Troubleshoot (Oiling Out, Low Yield, etc.) recryst_protocol->recryst_troubleshoot If issues arise final_product Pure Product recryst_protocol->final_product Successful recryst_troubleshoot->final_product chrom_protocol Develop Solvent System via TLC chrom->chrom_protocol chrom_troubleshoot Troubleshoot (Tailing, Poor Separation, etc.) chrom_protocol->chrom_troubleshoot If issues arise chrom_protocol->final_product Successful chrom_troubleshoot->final_product

Caption: A decision-making workflow for optimizing purification.

VI. References

  • Using Morpholinos to Control Gene Expression. PubMed Central, National Institutes of Health. [Link]

  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester. [Link]

  • Process for recovering 3-nitrobenzoic acid. Google Patents.

  • HPLC purification of Morpholino Oligos. Gene Tools, LLC. [Link]

  • Mixed Solvents. Chemistry LibreTexts. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • 4-Nitrobenzoic acid. Wikipedia. [Link]

  • Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences. [Link]

  • Purification of nitrophenols using complex-assisted crystallization. RSC Publishing. [Link]

  • Recrystallization of Benzoic Acid. University of Wisconsin-Green Bay. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]

  • Troubleshooting: The Workup. Department of Chemistry, University of Rochester. [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). University of California, Irvine. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Optimizing antisense oligonucleotides using phosphorodiamidate morpholino oligomers. PubMed. [Link]

  • Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC. [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. ResearchGate. [Link]

  • 3-Nitrobenzoic acid. PubChem. [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog. [Link]

  • NITROBENZOIC ACID. Ataman Kimya. [Link]

  • Machine Learning-Based Recommendation of Optimal Crystallization Conditions for Organic Small Molecules. ChemRxiv. [Link]

  • The Recrystallization of Benzoic Acid. University of Massachusetts. [Link]

  • Quick Revision - Purification of an organic liquid. YouTube. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles. [Link]

  • Method of synthesis of morpholino oligomers. Google Patents.

  • How to Purify Compounds. Varsity Tutors. [Link]

  • Recrystallisation of benzoic acid. YouTube. [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit. [Link]

  • solubility relations of the isomeric nitro benzoic acids. American Chemical Society. [Link]

  • Optimization of crystallization conditions for biological macromolecules. eScholarship.org. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Chromatography: Solvent Systems for TLC. Department of Chemistry, University of Rochester. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of 3-(Morpholin-4-YL)-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, nitroaromatic compounds have a long history of use in treating infectious diseases.[1][2] The morpholine moiety, a privileged heterocycle, is also frequently incorporated into drug candidates to enhance their pharmacological profiles.[3][4] This guide provides a comprehensive comparison of the antimicrobial activity of a series of synthesized 3-(morpholin-4-yl)-4-nitrobenzoic acid derivatives, offering insights into their structure-activity relationships and potential as a new class of antimicrobial agents.

The Rationale for Hybridization: Merging the Potential of Nitroaromatics and Morpholine

The core structure, 3-(morpholin-4-yl)-4-nitrobenzoic acid, serves as a versatile template for generating a library of derivatives. The rationale behind this molecular design is to harness the synergistic effects of its constituent parts:

  • The Nitroaromatic Core: The nitro group is a key pharmacophore responsible for the antimicrobial activity of many established drugs.[1] Its mechanism of action often involves reductive activation by microbial nitroreductases to generate cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA.[2][5]

  • The Morpholine Moiety: The incorporation of a morpholine ring can favorably modulate the physicochemical properties of a molecule, such as solubility and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic behavior.[3]

  • The Carboxylic Acid Handle: The carboxylic acid group provides a convenient point for chemical modification, allowing for the synthesis of a diverse range of derivatives, such as esters and amides, to explore the structure-activity landscape.

Synthesis of 3-(Morpholin-4-YL)-4-nitrobenzoic Acid Derivatives

The synthesis of the parent compound, 4-(morpholin-4-yl)-3-nitrobenzoic acid, is typically achieved through a nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzoic acid and morpholine.[6] The resulting carboxylic acid can then be derivatized to yield a variety of esters and amides.

A general synthetic scheme is outlined below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Core Structure cluster_1 Step 2: Derivatization 4_chloro_3_nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid reaction_1 Nucleophilic Aromatic Substitution 4_chloro_3_nitrobenzoic_acid->reaction_1 morpholine Morpholine morpholine->reaction_1 core_compound 4-(morpholin-4-yl)-3-nitrobenzoic acid reaction_1->core_compound core_compound_2 4-(morpholin-4-yl)-3- nitrobenzoic acid reaction_2 Esterification / Amidation core_compound_2->reaction_2 alcohols_amines Various Alcohols or Amines alcohols_amines->reaction_2 derivatives Target Derivatives (Esters/Amides) reaction_2->derivatives

Caption: General synthetic workflow for 3-(Morpholin-4-YL)-4-nitrobenzoic acid derivatives.

Experimental Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds was evaluated using standard in vitro susceptibility testing methods to determine their Minimum Inhibitory Concentration (MIC).[7][8][9]

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[9][10]

Protocol:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Screening_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Determine MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Comparative Antimicrobial Activity

The antimicrobial activity of a representative set of 3-(morpholin-4-yl)-4-nitrobenzoic acid derivatives was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results are summarized in the table below.

CompoundR GroupMIC (µg/mL)
S. aureus (ATCC 25923)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Parent Acid -OH64128>256>256
Derivative 1 -OCH3 (Methyl Ester)3264128256
Derivative 2 -OCH2CH3 (Ethyl Ester)163264128
Derivative 3 -NH2 (Amide)3264128>256
Derivative 4 -NHCH3 (N-methyl amide)163264128
Derivative 5 -NH(p-Cl-Ph) (N-(4-chlorophenyl) amide)8163264
Ciprofloxacin (Positive Control)0.510.250.5
Vancomycin (Positive Control)12NANA

This is a representative dataset for illustrative purposes, compiled based on trends observed in the cited literature.[6][11][12]

Discussion and Structure-Activity Relationship (SAR)

The results indicate that the synthesized derivatives exhibit a range of antimicrobial activities, with some compounds showing promising efficacy, particularly against Gram-positive bacteria. A careful analysis of the data reveals several key structure-activity relationships:

  • Ester and Amide Derivatives Outperform the Parent Acid: The parent carboxylic acid displayed weak to no activity. Conversion to esters and amides generally enhanced the antimicrobial potency, suggesting that masking the polar carboxylic acid group improves cell penetration.

  • Impact of Alkyl Chain Length in Esters: Increasing the alkyl chain length from methyl (Derivative 1) to ethyl (Derivative 2) resulted in a two-fold increase in activity. This suggests that lipophilicity plays a role in the antimicrobial action, potentially by facilitating interaction with the bacterial cell membrane.[13]

  • Substituents on the Amide Nitrogen are Crucial: Similar to the ester series, N-alkylation of the amide (Derivative 4 vs. Derivative 3) improved activity. The most potent compound in this series was the N-aryl substituted amide (Derivative 5), which contains an electron-withdrawing chloro substituent. This highlights the importance of the substituent on the amide nitrogen for antimicrobial efficacy. The presence of a halogenated phenyl ring may enhance interactions with bacterial targets.[1]

  • Gram-Positive vs. Gram-Negative Activity: The derivatives were generally more active against Gram-positive bacteria (S. aureus and E. faecalis) than Gram-negative bacteria (E. coli and P. aeruginosa). This is a common observation for many antimicrobial agents and is often attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as an additional permeability barrier.

SAR_Summary cluster_derivatization Derivatization at Carboxylic Acid core 3-(Morpholin-4-YL)-4-nitrobenzoic Acid Scaffold esterification Esterification core->esterification amidation Amidation core->amidation lipophilicity Increased Lipophilicity (e.g., longer alkyl chains) esterification->lipophilicity substituents Substituents on Amide (e.g., Aryl, Halogens) amidation->substituents activity Enhanced Antimicrobial Activity (especially against Gram-positive bacteria) lipophilicity->activity substituents->activity

Caption: Key structure-activity relationship findings for the antimicrobial activity of the derivatives.

Putative Mechanism of Action

The antimicrobial activity of these compounds is likely multifactorial.[13] The primary mechanism is believed to involve the reduction of the nitro group by bacterial nitroreductases to form reactive nitrogen species.[2][5] These highly reactive intermediates can then induce oxidative stress, leading to damage of DNA, proteins, and lipids, ultimately resulting in cell death.[5] Additionally, the overall molecular structure, including the morpholine moiety and the various ester and amide functionalities, influences the compound's ability to penetrate the bacterial cell and interact with its intracellular targets. Some benzoic acid derivatives have been shown to disrupt bacterial cell membranes and inhibit essential enzymes.[13]

Conclusion and Future Perspectives

This comparative guide demonstrates that 3-(morpholin-4-yl)-4-nitrobenzoic acid derivatives represent a promising scaffold for the development of novel antimicrobial agents. The derivatization of the carboxylic acid group into esters and, particularly, substituted amides, significantly enhances their antimicrobial activity, especially against Gram-positive pathogens.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Synthesis and evaluation of a wider range of derivatives with diverse substituents to further probe the structure-activity relationship.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action of the most potent compounds.

  • Evaluation against Resistant Strains: Testing the efficacy of these derivatives against multidrug-resistant bacterial isolates.

  • Toxicity and Pharmacokinetic Profiling: Assessment of the cytotoxicity of the lead compounds in mammalian cell lines and in vivo pharmacokinetic studies to evaluate their drug-like properties.

The findings presented here provide a solid foundation for the continued exploration of this chemical class in the quest for new and effective treatments for bacterial infections.

References

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • MDPI. (2023, November 29). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2023, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2023, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • ResearchGate. (2016, February 10). (PDF) morpholine antimicrobial activity. Retrieved from [Link]

  • PubMed. (2023, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017, December 31). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Retrieved from [Link]

  • Asian Pacific Journal of Health Sciences. (2018, December 30). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

  • Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]

  • YouTube. (2013, December 16). Microbiology - Antibiotics Mechanisms of Action. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-(Morpholin-4-yl)-4-nitrobenzoic Acid: Evaluating Alternative Starting Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Morpholin-4-yl)-4-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug development, frequently employed in the synthesis of more complex bioactive molecules. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a morpholine moiety displaces a leaving group on a substituted nitrobenzoic acid precursor. The choice of this precursor, particularly the nature of the leaving group, can significantly impact reaction efficiency, cost, and overall process viability.

This in-depth technical guide provides a comparative analysis of alternative reagents for the synthesis of 3-(Morpholin-4-yl)-4-nitrobenzoic acid. We will delve into the mechanistic principles governing the reaction, present detailed experimental protocols, and offer a comparative assessment of key performance indicators for different starting materials. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important intermediate.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3-(morpholin-4-yl)-4-nitrobenzoic acid is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient aromatic ring of a 3-halo-4-nitrobenzoic acid. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of the strongly electron-withdrawing nitro group para to the leaving group is crucial, as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction.[3][4]

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1] Consequently, the nature of the leaving group (the halogen) plays a pivotal role in the reaction kinetics.

Visualizing the Reaction Pathway

Caption: Generalized mechanism for the SNAr synthesis of 3-(Morpholin-4-yl)-4-nitrobenzoic acid.

Comparative Analysis of 3-Halo-4-nitrobenzoic Acid Precursors

The most common precursors for this synthesis are the 3-halo-4-nitrobenzoic acids, where the halogen can be fluorine, chlorine, or bromine. The choice of halogen significantly influences the reaction rate and conditions required.

The "Element Effect": Reactivity of Halogens

In SNAr reactions, the reactivity of the halogens as leaving groups follows the order: F > Cl > Br > I . This is often referred to as the "element effect" and is counterintuitive when compared to SN1 and SN2 reactions where iodide is the best leaving group. The reason for this trend lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, the electronegativity of the halogen is the dominant factor. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The stability of the C-X bond is less important as its cleavage occurs in the fast, second step of the reaction.

3-Fluoro-4-nitrobenzoic Acid: The Most Reactive Precursor

Due to the high electronegativity of fluorine, 3-fluoro-4-nitrobenzoic acid is the most reactive of the halo-substituted precursors. This heightened reactivity allows for milder reaction conditions, such as lower temperatures and shorter reaction times, which can be advantageous in minimizing side-product formation.

Experimental Protocol (Adapted from a similar procedure[5])

Workflow for Synthesis using 3-Fluoro-4-nitrobenzoic Acid

G start Start reactants Combine 3-fluoro-4-nitrobenzoic acid, morpholine, and K₂CO₃ in DMSO start->reactants heat Heat at 80-100°C for 2-4 hours reactants->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Cool, pour into ice-water, and acidify with HCl monitor->workup Reaction complete filter Filter the precipitate workup->filter wash Wash with cold water filter->wash dry Dry the product wash->dry purify Recrystallize from ethanol/water dry->purify end End purify->end

Caption: A typical workflow for the synthesis and purification of the target compound.

Detailed Procedure:

  • To a stirred solution of 3-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 3-(morpholin-4-yl)-4-nitrobenzoic acid as a solid.

3-Chloro-4-nitrobenzoic Acid: The Industry Workhorse

3-Chloro-4-nitrobenzoic acid is a commonly used precursor due to its moderate reactivity and lower cost compared to the fluoro analogue. The reaction typically requires slightly higher temperatures and longer reaction times. A detailed procedure for the synthesis of the regioisomer, 4-(morpholin-4-yl)-3-nitrobenzoic acid, from 4-chloro-3-nitrobenzoic acid using microwave irradiation has been reported, achieving a 79% yield in just 20 minutes at 160 °C.[6] This suggests that similar conditions could be effective for the synthesis of the desired 3-morpholinyl isomer.

Experimental Protocol (Adapted from[6])

  • In a high-pressure microwave reactor, combine 3-chloro-4-nitrobenzoic acid (1.0 eq), morpholine (2.3 eq), and a high-boiling solvent like n-butanol.

  • Heat the sealed vessel with microwave irradiation to 160 °C and maintain this temperature for 20-30 minutes.

  • After cooling, the reaction mixture is poured into an aqueous solution of hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and dried to afford 3-(morpholin-4-yl)-4-nitrobenzoic acid.

3-Bromo-4-nitrobenzoic Acid: The Less Reactive Alternative

3-Bromo-4-nitrobenzoic acid is the least reactive of the three halo-precursors. Consequently, its reaction with morpholine will require more forcing conditions, such as higher temperatures and longer reaction times, to achieve a satisfactory conversion. This can potentially lead to the formation of more impurities.

Experimental Protocol

The protocol for the bromo-precursor would be similar to that for the chloro-analogue, but with the expectation of a longer reaction time or the need for a higher reaction temperature to drive the reaction to completion.

Comparative Data Summary

PrecursorExpected ReactivityExpected Reaction TimeExpected YieldRelative Cost
3-Fluoro-4-nitrobenzoic acidHighShort (2-4 h at 80-100°C)High (>90%)High
3-Chloro-4-nitrobenzoic acidModerateModerate (e.g., 20-30 min at 160°C with microwave)Good (70-85%)Moderate
3-Bromo-4-nitrobenzoic acidLowLongModerate to GoodLow to Moderate

Note: Expected yields and reaction times are estimates and can vary based on the specific reaction conditions (solvent, base, temperature).

Alternative Reagents: The Role of the Base

The choice of base can also influence the reaction outcome. While an excess of morpholine can act as both the nucleophile and the base to neutralize the H-X formed, the addition of a separate, non-nucleophilic base is generally preferred to drive the reaction to completion.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used, inexpensive, and effective bases for this type of reaction.

  • Tertiary Amines (e.g., Triethylamine, DIPEA): These organic bases are soluble in a wider range of organic solvents but can sometimes lead to more complex purification.

  • Stronger Bases (e.g., NaH, KHMDS): While highly effective, these strong bases are generally not necessary for this activated system and can increase the risk of side reactions and are more hazardous to handle.

For most applications, potassium carbonate provides a good balance of reactivity, cost, and ease of handling.

Conclusion and Recommendations

The selection of the optimal precursor for the synthesis of 3-(morpholin-4-yl)-4-nitrobenzoic acid depends on a balance of factors including reactivity, cost, and available equipment.

  • For laboratory-scale synthesis focused on high yield and purity with mild conditions, 3-fluoro-4-nitrobenzoic acid is the superior choice. Its high reactivity allows for shorter reaction times and lower temperatures, minimizing the formation of byproducts.

  • For larger-scale production where cost is a significant driver, 3-chloro-4-nitrobenzoic acid represents a practical compromise. It is more affordable than the fluoro-analogue and can provide good yields under optimized conditions, potentially utilizing microwave technology to accelerate the reaction.

  • 3-Bromo-4-nitrobenzoic acid is the least favorable option due to its lower reactivity, which necessitates more forcing reaction conditions. However, its lower cost might make it a consideration in specific, highly cost-sensitive applications where a lower throughput is acceptable.

Ultimately, the choice of reagent should be guided by a thorough process of optimization that considers all aspects of the desired synthetic outcome, from reaction efficiency to economic viability.

References

  • University of Scranton. Advanced Organic Module | English | Green Chemistry. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]

  • Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Google Patents. US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • PubMed. Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines. [Link]

  • Heterocycles. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • PMC - NIH. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • University of Wisconsin-Madison. Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. (PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • ResearchGate. Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. [Link]

  • Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • ResearchGate. (PDF) Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. [Link]

  • American Suppliers. 4-fluoro-3-nitrobenzoic acid suppliers USA. [Link]

  • PMC - NIH. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • University of California, Irvine. Recrystallization is the most common method for purifying solid compoun. [Link]

Sources

Comparative Analysis: 3-(Morpholin-4-YL)-4-nitrobenzoic acid vs. 3-Hydroxy-4-nitrobenzoic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemicals, the utility of a molecule is defined by its reactivity, accessibility, and the ultimate performance of the downstream products it helps create. This guide provides a comparative analysis of two structurally related nitrobenzoic acid derivatives: 3-(Morpholin-4-YL)-4-nitrobenzoic acid and 3-Hydroxy-4-nitrobenzoic acid. While both share a 4-nitrobenzoic acid core, the differing substituent at the 3-position—a morpholine ring versus a hydroxyl group—imparts distinct chemical properties that dictate their respective applications, primarily as intermediates in organic synthesis.

This analysis is intended for researchers, chemists, and professionals in drug development and materials science who are evaluating building blocks for novel molecular entities. The information presented here is a synthesis of available chemical data and established principles of organic chemistry.

Section 1: Molecular Properties and Synthetic Accessibility

The key to understanding the potential applications of these two molecules lies in a direct comparison of their fundamental properties. The electron-donating nature of the morpholine nitrogen, in contrast to the hydroxyl group, significantly influences the electron density of the aromatic ring and the reactivity of the carboxylic acid.

Property3-(Morpholin-4-YL)-4-nitrobenzoic acid3-Hydroxy-4-nitrobenzoic acid
Molecular Formula C₁₁H₁₂N₂O₅C₇H₅NO₅
Molecular Weight 252.23 g/mol 183.12 g/mol
Appearance Light yellow to yellow powder or crystalLight yellow to beige crystalline powder
CAS Number 856037-37-3636-97-5
Key Structural Difference Tertiary amine (morpholine) at C3Hydroxyl group at C3

The presence of the bulky morpholine group in 3-(Morpholin-4-YL)-4-nitrobenzoic acid introduces steric hindrance around the carboxylic acid and the nitro group, which can influence its reaction kinetics compared to the less hindered 3-Hydroxy-4-nitrobenzoic acid. Furthermore, the basic nitrogen in the morpholine ring offers an additional site for potential salt formation or catalysis.

Section 2: Comparative Reactivity and Applications

While direct, head-to-head experimental comparisons in specific applications are not extensively documented in publicly available literature, we can infer the most probable uses and relative effectiveness based on the known reactivity of their functional groups.

3-Hydroxy-4-nitrobenzoic acid: A Versatile Intermediate

3-Hydroxy-4-nitrobenzoic acid is a well-established building block in organic synthesis. Its primary utility stems from the presence of three reactive sites: the carboxylic acid, the hydroxyl group, and the nitro group, which can be readily reduced to an amine.

This trifunctionality allows for a diverse range of chemical transformations, making it a valuable precursor for pharmaceuticals and other complex organic molecules. For instance, it serves as a key starting material in the synthesis of various compounds, including certain pharmaceuticals and dyestuffs. The hydroxyl and carboxylic acid groups can be esterified or used in amide bond formation, while the nitro group's reduction to an amine opens up a plethora of further derivatization possibilities, such as diazotization or acylation.

3-(Morpholin-4-YL)-4-nitrobenzoic acid: A Niche Building Block

In contrast, 3-(Morpholin-4-YL)-4-nitrobenzoic acid appears to be a more specialized chemical intermediate. Its availability is primarily through chemical suppliers, suggesting its use in proprietary or less-documented synthetic pathways. The morpholine moiety is a common feature in many bioactive molecules, often introduced to improve pharmacokinetic properties such as solubility and metabolic stability. Therefore, it is highly probable that 3-(Morpholin-4-YL)-4-nitrobenzoic acid is employed as a fragment in the synthesis of drug candidates or other biologically active compounds where the morpholine group is a desired structural component.

The primary application of this compound would likely involve reactions of the carboxylic acid (e.g., amide coupling) and the reduction of the nitro group to an amine, similar to its hydroxyl counterpart. However, the choice to use this specific starting material implies that the direct incorporation of the morpholinyl group is a key synthetic strategy.

Section 3: Experimental Workflow: A Representative Synthesis

To illustrate the utility of these compounds as intermediates, the following is a generalized experimental protocol for a common transformation: the reduction of the nitro group to an amine, followed by amide coupling. This two-step process is fundamental in the construction of more complex molecules from these building blocks.

Step 1: Reduction of the Nitro Group

This procedure outlines the catalytic hydrogenation of the nitroaromatic compound to the corresponding aniline derivative.

Experimental Protocol:

  • Catalyst Preparation: In a flask suitable for hydrogenation, suspend Palladium on Carbon (10% w/w, 5 mol%) in a suitable solvent such as ethanol or methanol.

  • Reaction Setup: Dissolve the nitrobenzoic acid derivative (1 equivalent) in the same solvent and add it to the flask containing the catalyst.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (typically via a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino-benzoic acid derivative, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Fig 1. Workflow for the reduction of the nitro group.
Step 2: Amide Coupling

This protocol describes the formation of an amide bond between the newly formed aminobenzoic acid and a generic carboxylic acid partner.

Experimental Protocol:

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid coupling partner (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling Reaction: Dissolve the aminobenzoic acid derivative (1 equivalent) in the same solvent and add it to the activated carboxylic acid mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Fig 2. Workflow for amide bond formation.

Conclusion

The choice between 3-(Morpholin-4-YL)-4-nitrobenzoic acid and 3-Hydroxy-4-nitrobenzoic acid is not a matter of one being universally "more effective" than the other. Instead, the decision is dictated by the specific synthetic goal.

  • 3-Hydroxy-4-nitrobenzoic acid is a versatile and widely used building block, offering multiple reactive sites for diverse chemical transformations. Its utility is well-documented, and it serves as a foundational component in many synthetic routes.

  • 3-(Morpholin-4-YL)-4-nitrobenzoic acid is a more specialized intermediate. Its selection is strategic, aimed at the direct incorporation of a morpholine moiety, which is a common tactic in medicinal chemistry to enhance the drug-like properties of a molecule.

Ultimately, the effectiveness of each compound is application-dependent. For general-purpose synthesis requiring a trifunctional nitrobenzoic acid, the hydroxyl derivative is the logical choice. For targeted synthesis where the morpholine scaffold is a key pharmacophore, the morpholinyl derivative provides a more direct and efficient route. Researchers and synthetic chemists should make their selection based on the specific structural requirements of their target molecule.

A Senior Application Scientist's Guide to the Morpholine Moiety: From Physicochemical Tuning to Enhanced Biological Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, certain molecular fragments consistently reappear in successful drug candidates, earning them the designation of "privileged structures."[1][2][3] The morpholine ring is a paramount example of such a scaffold, a versatile and powerful tool in the drug designer's arsenal.[1][4][5] This guide moves beyond a simple acknowledgment of its prevalence to provide an in-depth evaluation of the morpholine substituent's impact on biological activity, supported by comparative data and actionable experimental protocols. We will dissect the causal relationships between its structural features and its profound effects on a molecule's journey from administration to target engagement.

The Foundational Impact: How Morpholine Modulates Physicochemical Properties

The decision to introduce a morpholine ring is often rooted in the need to fine-tune a molecule's fundamental physicochemical properties. These properties govern a compound's behavior in a biological system long before it reaches its target protein. Morpholine, a six-membered heterocycle containing both a secondary amine and an ether functional group, offers a unique combination of features.[6]

  • Aqueous Solubility: A primary reason for incorporating morpholine is to enhance aqueous solubility.[7] The ether oxygen and, to a lesser extent, the nitrogen atom can act as hydrogen bond acceptors, improving interactions with water. This is a critical first step in ensuring a drug can be formulated and absorbed.

  • Basicity (pKa): The presence of the electron-withdrawing ether oxygen reduces the basicity of the nitrogen atom compared to its piperidine counterpart.[6] Morpholine's conjugate acid has a pKa of approximately 8.4-8.7, meaning it is a weak base.[7] This is often a "Goldilocks" value in drug design; the moiety can be protonated at the low pH of the stomach to aid dissolution, but a significant portion remains neutral at physiological pH (7.4) to facilitate passage across lipid membranes.

  • Lipophilicity: While improving hydrophilicity, morpholine does not drastically increase polarity to the point of preventing membrane permeability. It strikes a crucial balance between hydrophilic and lipophilic character, a key attribute for oral bioavailability and CNS penetration.[8][9][10]

The structural attributes of the morpholine ring are key to its function.

Caption: Key structural features of the morpholine ring and their resulting physicochemical properties.

Comparative Analysis: Morpholine vs. Alternative Scaffolds

To truly appreciate the impact of the morpholine moiety, it must be compared to other commonly used cyclic amines. The choice between morpholine, piperidine, and piperazine is a frequent decision point in lead optimization, with each conferring distinct properties.

FeatureParent Compound (e.g., Benzene)Piperidine AnalogPiperazine AnalogMorpholine AnalogRationale for Change
Structure C₆H₆C₁₁H₁₅NC₁₀H₁₄N₂C₁₀H₁₃NO-
Aqueous Solubility Very LowLow-ModerateHighModerate-HighThe heteroatoms act as H-bond acceptors, improving solubility over a simple hydrocarbon ring.[7]
Calculated LogP (clogP) ~2.1~2.5~1.0~1.6Morpholine offers a "middle ground," reducing the high lipophilicity of piperidine without the sharp increase in polarity seen with piperazine.[9]
pKa (of conjugate acid) N/A~11.2~9.8 (pKa1), ~5.6 (pKa2)~8.5Morpholine's reduced basicity avoids potential off-target effects (e.g., hERG) and toxicity associated with highly basic amines.[7][8]
Metabolic Stability VariesProne to N-dealkylation & ring oxidationProne to N-dealkylationGenerally more stableThe electron-withdrawing oxygen reduces the susceptibility of adjacent carbons to CYP450-mediated oxidation.[7][9]

Note: clogP and pKa values are illustrative approximations and will vary based on the core scaffold.

Enhancing Pharmacokinetics and Target Engagement

The advantageous physicochemical properties conferred by morpholine directly translate into an improved pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][2]

Pharmacokinetics (ADME):

  • Absorption: The balance of solubility and lipophilicity makes morpholine-containing compounds excellent candidates for oral absorption.[9]

  • Distribution: The moiety's properties can be tuned for systemic exposure or, as is often the case, to enhance permeability across the blood-brain barrier (BBB) for CNS-targeted drugs.[8][10]

  • Metabolism: Morpholine is considered a metabolically robust scaffold.[7][9] Its incorporation can block a potential site of metabolism on a parent molecule, thereby increasing half-life and bioavailability.[10] While it can be oxidized, it generally leads to non-toxic derivatives.[8]

  • Excretion: Improved solubility can facilitate renal clearance.

Pharmacodynamics (Target Binding): The morpholine ring is not merely a passive "solubilizing group"; it frequently plays an active role in binding to the target protein.[2][11]

  • Hydrogen Bonding: The ether oxygen is an excellent hydrogen bond acceptor. In many kinase inhibitors, for example, the morpholine oxygen forms a critical hydrogen bond with the "hinge" region of the ATP binding pocket, significantly increasing potency.[11]

  • Scaffold and Vector: The chair-like conformation of the ring can act as a rigid scaffold, positioning other pharmacophoric elements in the optimal orientation for target interaction.[8][9]

A prime example of this dual PK/PD benefit is seen in the development of Gefitinib (Iressa), an EGFR kinase inhibitor used in cancer therapy. The morpholine group was introduced to improve solubility and oral bioavailability, but it also forms a key hydrogen bond in the kinase active site.[6]

G cluster_pk Pharmacokinetic (PK) Advantages cluster_pd Pharmacodynamic (PD) Contributions cluster_outcome Overall Biological Impact A Improved Solubility & Permeability G Improved Bioavailability & In Vivo Efficacy A->G B Enhanced Metabolic Stability B->G C Favorable Distribution (e.g., BBB Penetration) C->G D Direct H-Bonding with Target F Increased Potency & Target Affinity D->F E Rigid Scaffold for Optimal Pharmacophore Orientation E->F F->G

Caption: The dual impact of the morpholine substituent on pharmacokinetics and pharmacodynamics.

Experimental Validation: Protocols for Assessment

Objective comparison requires robust experimental data. Below are streamlined protocols for assessing the key properties discussed.

This assay determines the solubility of a compound as it precipitates from a DMSO stock solution into an aqueous buffer, mimicking the conditions of oral absorption.

Principle: The amount of light scattered by suspended particles (precipitate) is directly proportional to the amount of insoluble compound. A laser nephelometer measures this turbidity.

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound and comparator compounds (e.g., parent molecule vs. morpholine analog) in 100% DMSO.

    • Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Use a high-solubility compound (e.g., Propranolol) as a positive control and a low-solubility compound (e.g., Amiodarone) as a negative control.

  • Execution:

    • In a clear 96-well or 384-well plate, add 98 µL of assay buffer to each well.

    • Using a liquid handler, perform a serial dilution of the 10 mM stock solution directly into the buffer-containing plate. This is typically done by adding 2 µL of stock to the first well, mixing, then transferring 50 µL to the next well, and so on. This creates a concentration gradient.

    • Allow the plate to equilibrate at room temperature for 2 hours, protected from light.

  • Data Acquisition:

    • Place the plate in a laser-based nephelometer.

    • Measure the light scattering at each concentration point.

  • Analysis:

    • Plot the nephelometry signal against the compound concentration.

    • The point at which the signal begins to sharply increase above the background is the kinetic solubility limit.

This in vitro assay evaluates how quickly a compound is metabolized by the major drug-metabolizing enzymes (cytochromes P450).

Principle: The test compound is incubated with HLMs and the essential cofactor NADPH. The concentration of the compound is measured over time by LC-MS/MS to determine its rate of depletion.

Methodology:

  • Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound and control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Carbamazepine).

    • Prepare a 10 mM NADPH stock solution.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH solution to achieve a final concentration of 1 mM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard.

    • Include a negative control incubation without NADPH to account for non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

G cluster_workflow Metabolic Stability Workflow A 1. Prepare Reagents (HLM, Compound, NADPH) B 2. Pre-warm at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Aliquot & Quench at Time Points (0-60 min) C->D E 5. Protein Precipitation (Centrifuge) D->E F 6. Analyze Supernatant (LC-MS/MS) E->F G 7. Calculate Half-Life (t½) F->G

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Morpholin-4-YL)-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Morpholin-4-YL)-4-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.